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  • Product: (4-Aminophenyl)-methanol hydrochloride
  • CAS: 170926-25-7

Core Science & Biosynthesis

Foundational

(4-Aminophenyl)-methanol hydrochloride CAS number 170926-25-7

CAS Number: 170926-25-7 Synonyms: 4-Aminobenzyl alcohol hydrochloride; 4-Hydroxymethylaniline HCl Molecular Formula: C₇H₁₀ClNO[1][2] Executive Summary (4-Aminophenyl)-methanol hydrochloride is the stabilized salt form of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 170926-25-7 Synonyms: 4-Aminobenzyl alcohol hydrochloride; 4-Hydroxymethylaniline HCl Molecular Formula: C₇H₁₀ClNO[1][2]

Executive Summary

(4-Aminophenyl)-methanol hydrochloride is the stabilized salt form of 4-aminobenzyl alcohol, a bifunctional pharmacophore scaffold critical to modern bioconjugation. While it serves as a general intermediate in organic synthesis, its primary value in drug development lies in its role as the PABC (p-aminobenzyl carbamate) self-immolative spacer in Antibody-Drug Conjugates (ADCs).[3]

This guide moves beyond basic datasheet parameters to explore the mechanistic utility of the molecule, specifically detailing its application in "traceless" drug release systems and providing a validated protocol for its synthesis and salt formation.

Part 1: Chemical Identity & Physicochemical Profile

The hydrochloride salt offers significant stability advantages over the free base (CAS 623-04-1), which is prone to rapid oxidation (browning) upon exposure to air. The protonation of the aniline nitrogen stabilizes the electron-rich ring system during storage.

Key Properties Table
PropertySpecificationApplication Note
Appearance Off-white to pale beige crystalline powderDarkening indicates oxidation/degradation.
Molecular Weight 159.61 g/mol Stoichiometry calculations must account for HCl.
Solubility Water, Methanol, DMSOHigh water solubility facilitates aqueous workups.
Melting Point >250 °C (Decomposes)Distinct from free base (mp 60-65 °C).
pKa (Aniline) ~4.6 (Conjugate acid)Low basicity due to electron-withdrawing hydroxymethyl group.
Hygroscopicity ModerateStore under inert gas (Argon/Nitrogen) with desiccant.

Part 2: Synthetic Utility & Mechanism

The "Killer Application": Self-Immolative Linkers in ADCs[3][4][5]

The structural uniqueness of (4-Aminophenyl)-methanol lies in the electronic relationship between the electron-donating amine (at position 4) and the leaving group potential of the benzyl alcohol (at position 1). This arrangement allows for 1,6-elimination , a cascade reaction used to release cytotoxic payloads from antibodies without leaving a chemical "trace" on the drug.[4]

The Mechanism of Action

In a typical ADC architecture (e.g., Val-Cit-PABC-MMAE), the drug is attached via a carbamate linkage to the benzyl alcohol oxygen. The amine is acylated by a protease-cleavable peptide (like Valine-Citrulline).

  • Trigger: Lysosomal enzymes (e.g., Cathepsin B)[3][4] cleave the amide bond at the aniline nitrogen.

  • Cascade: The revealed free amine pushes electron density into the benzene ring.

  • Release: A 1,6-elimination occurs, expelling the drug (as a carbamate which spontaneously decarboxylates) and generating an unstable aza-quinone methide.[5][4]

  • Quench: The aza-quinone methide reacts with water to regenerate 4-aminobenzyl alcohol (or polymerize), ensuring the linker does not re-react with the drug.

SelfImmolation Prodrug ADC Linker Construct (Peptide-NH-Ph-CH2-O-CO-Drug) Intermediate1 Free Aniline Intermediate (H2N-Ph-CH2-O-CO-Drug) Prodrug->Intermediate1 Amide Hydrolysis Enzyme Cathepsin B (Lysosome) Enzyme->Prodrug Transition 1,6-Elimination (Electron Cascade) Intermediate1->Transition Spontaneous Methide Aza-Quinone Methide (HN=C6H4=CH2) Transition->Methide ReleasedDrug Free Drug (Unmodified) Transition->ReleasedDrug + CO2 Side Products Side Products Methide->Side Products + H2O CO2 CO2

Figure 1: The 1,6-elimination mechanism of the PABC linker system utilizing the 4-aminobenzyl alcohol core.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of (4-Aminophenyl)-methanol hydrochloride from 4-nitrobenzyl alcohol.

Rationale: Direct hydrogenation is preferred over chemical reduction (Fe/HCl or SnCl2) to avoid metal contamination, which is critical for downstream pharmaceutical applications.

Reagents
  • Precursor: 4-Nitrobenzyl alcohol (CAS 619-73-8)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol (HPLC Grade)

  • Acid Source: 4M HCl in Dioxane or HCl gas

  • Atmosphere: Hydrogen gas (balloon or Parr shaker)

Step-by-Step Workflow
  • Preparation:

    • Dissolve 4-nitrobenzyl alcohol (10.0 g, 65.3 mmol) in Methanol (100 mL) in a round-bottom flask.

    • Critical Step: Flush the vessel with Nitrogen to remove oxygen before adding the catalyst (prevents ignition of methanol vapor).

    • Add 10% Pd/C (0.5 g, 5 wt% loading).

  • Reduction:

    • Purge the system with Hydrogen gas. Maintain a hydrogen atmosphere (balloon pressure is sufficient) with vigorous stirring at room temperature.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.5) will disappear, and a lower Rf spot (amine) will appear. Reaction time is typically 4–6 hours.

  • Workup (Isolation of Free Base):

    • Filter the mixture through a Celite pad to remove Pd/C. Safety: Keep the catalyst wet to prevent pyrophoric ignition.

    • Concentrate the filtrate to ~20 mL volume under reduced pressure.

  • Salt Formation (The Stabilization Step):

    • Cool the concentrated methanolic solution to 0–5 °C.

    • Dropwise add 4M HCl in Dioxane (20 mL, ~1.2 eq) with stirring.

    • Observation: A white to off-white precipitate should form immediately.

    • Add Diethyl Ether (50 mL) to drive precipitation to completion.

  • Purification:

    • Filter the solid under vacuum / inert atmosphere.

    • Wash the cake 3x with cold Diethyl Ether.

    • Dry under high vacuum at 40 °C for 12 hours.

SynthesisWorkflow Start 4-Nitrobenzyl Alcohol + MeOH Cat Add Pd/C Catalyst (Under N2) Start->Cat Hydro Hydrogenation (H2 atm, RT, 4-6h) Cat->Hydro Filter Celite Filtration (Remove Pd/C) Hydro->Filter Acid Acidification (HCl in Dioxane, 0°C) Filter->Acid Cryst Precipitation & Wash (Et2O) Acid->Cryst Final Target: (4-Aminophenyl)-methanol HCl (CAS 170926-25-7) Cryst->Final

Figure 2: Synthetic workflow for the reduction and salt formation of CAS 170926-25-7.

Part 4: Handling, Stability, & Quality Control

Stability Concerns

The hydrochloride salt is significantly more stable than the free base, but it is hygroscopic and light-sensitive.

  • Oxidation: If the white powder turns brown or pink, it indicates the formation of azo-dimers or quinoid species.

  • Hydrolysis: While the salt is stable, prolonged exposure to moisture can lead to clumping and difficulty in stoichiometry during coupling reactions.

Quality Control (QC) Parameters

To validate the material before use in high-value linker synthesis:

  • ¹H NMR (DMSO-d₆):

    • Look for the aromatic AA'BB' system (two doublets around 7.2–7.5 ppm).

    • Verify the benzylic CH₂ signal (~4.5 ppm).

    • Crucial: Confirm the absence of the Nitro precursor signals (usually shifted downfield).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Detection: 254 nm (aromatic).

  • Chloride Content:

    • Perform Argentometric titration (AgNO₃) to confirm the mono-hydrochloride stoichiometry (Target: ~22.2% Cl).

Safety Profile
  • GHS Classification: Skin Irrit. 2, Eye Irrit.[6] 2A, STOT SE 3.

  • Handling: Use a fume hood. The fine powder can be an inhalation irritant.[7]

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended), and isocyanates.

References

  • Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity. Bioconjugate Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17859737, (4-Aminophenyl)-methanol hydrochloride. [2]

  • Carl, P. L., et al. (1981). A novel prodrug class: A hydrolytic enzyme-activated spontaneous 1,6-elimination. Journal of Medicinal Chemistry.

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res.

Sources

Exploratory

Introduction: Contextualizing the Importance of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Characteristics of (4-Aminophenyl)methanol Hydrochloride In the landscape of pharmaceutical sciences, the aqueous solubility of an Active Pharmaceutical Ingredient (API) is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Characteristics of (4-Aminophenyl)methanol Hydrochloride

In the landscape of pharmaceutical sciences, the aqueous solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone property that dictates its developability, formulation strategy, and ultimate bioavailability.[][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility is not merely academic; it is a critical prerequisite for success. (4-Aminophenyl)methanol hydrochloride, a salt form of the parent compound 4-aminobenzyl alcohol, presents a classic case study in how salt formation is employed to enhance the solubility of a weakly basic compound.[3] This guide provides a deep dive into the solubility characteristics of this compound, moving beyond simple data points to explore the underlying physicochemical principles and the robust experimental methodologies required for its accurate determination.

Section 1: Physicochemical Foundation of (4-Aminophenyl)methanol Hydrochloride

To understand the solubility of (4-Aminophenyl)methanol hydrochloride, one must first appreciate its molecular identity. The compound is the hydrochloride salt of 4-aminobenzyl alcohol, meaning the basic amino group on the phenyl ring is protonated and ionically bonded to a chloride counter-ion.[3][4] This conversion from a neutral base to a salt form is a deliberate strategy to improve aqueous solubility, a common practice for basic drugs.[3]

The dissociation of the salt in an aqueous medium is the fundamental event governing its solubility. This process can be visualized as follows:

G cluster_solid Solid State Solid (4-Aminophenyl)methanol HCl (C₇H₁₀ClNO) Protonated Protonated (4-Aminophenyl)methanol [C₇H₁₀NO]H⁺ Solid->Protonated Dissociation in H₂O Chloride Chloride Ion Cl⁻

Caption: Dissociation of (4-Aminophenyl)methanol hydrochloride in water.

This equilibrium is heavily influenced by the properties of the molecule and the surrounding environment.

Table 1: Physicochemical Properties of (4-Aminophenyl)methanol and its Hydrochloride Salt

PropertyValueSource
Parent Compound: (4-Aminophenyl)methanol
Molecular FormulaC₇H₉NO[5][6]
Molecular Weight123.15 g/mol [6]
AppearanceCrystalline Powder, Yellow to brown[7]
Melting Point60-65 °C[5][7]
Qualitative Aqueous SolubilityPartially soluble in water[5][7]
Qualitative Organic SolubilitySoluble in alcohol, ether, benzene[5][7]
Hydrochloride Salt: (4-Aminophenyl)methanol hydrochloride
Molecular FormulaC₇H₁₀ClNO[4]
Molecular Weight159.61 g/mol [4]
Component Compounds4-Aminobenzyl alcohol, Hydrochloric Acid[4]

Section 2: Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery and development, solubility is not a single value but a concept with two critical variants: thermodynamic and kinetic.[8][9] Understanding this distinction is paramount for designing meaningful experiments and correctly interpreting data.

  • Thermodynamic Solubility represents the true equilibrium state. It is the maximum concentration of a solute that can dissolve in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium, with excess solid remaining.[9][10] This value is crucial for preformulation and understanding the compound's intrinsic properties. The "shake-flask" method is the gold standard for its determination.[10][11]

  • Kinetic Solubility is a measure of how quickly a compound dissolves and whether it precipitates out of solution over a shorter timeframe.[8][12] It is often determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[13][14] The resulting value can be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[8][9] While less "fundamental," kinetic solubility is vital for high-throughput screening in early discovery to quickly flag compounds with potential solubility liabilities.[12][14]

For robust drug development, kinetic assays are used for initial screening, while thermodynamic assays are essential for candidate validation and formulation development.[13]

Section 3: Factors Influencing the Solubility of (4-Aminophenyl)methanol Hydrochloride

The solubility of an ionizable compound like this hydrochloride salt is not static. It is a dynamic property governed by several key factors.

The Dominant Role of pH

For an amine hydrochloride, pH is the most critical factor.[13][15] The solubility is highest at low pH values where the amine remains fully protonated, favoring the dissolved ionic state. As the pH of the solution increases and approaches the pKa of the conjugate acid, the protonated amine begins to convert to the free, neutral base form. The free base, (4-aminophenyl)methanol, is only partially soluble in water, and thus will precipitate out of solution, drastically reducing the overall measured solubility.[5][7] Therefore, determining the pH-solubility profile is essential.[10]

The Common Ion Effect

A unique challenge for hydrochloride salts is the "common ion effect."[3][16] In environments with a high concentration of chloride ions, such as the stomach (which contains HCl), the solubility of the hydrochloride salt can be suppressed.[3][17] The excess chloride ions in the solution shift the dissolution equilibrium (shown in the first diagram) to the left, favoring the solid, undissolved state. This can paradoxically make a hydrochloride salt less soluble in gastric fluid than its corresponding free base.[3][16] This phenomenon must be considered when predicting in vivo performance.

Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.[8] Any solubility study must therefore be conducted at a controlled and specified temperature, often 25°C (room temperature) or 37°C (physiological temperature).[13]

Section 4: Experimental Determination of Thermodynamic Solubility

The Shake-Flask method is the definitive approach for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[10][11][18] It ensures that the solution is truly saturated and in equilibrium with the solid phase.

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Step-by-Step Protocol

This protocol describes the determination of thermodynamic solubility in three different pH buffers as recommended by the WHO for Biopharmaceutics Classification System (BCS) studies.[11]

Materials:

  • (4-Aminophenyl)methanol hydrochloride (solid powder)

  • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

  • Validated HPLC-UV method for quantification

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Glass vials with screw caps

Procedure:

  • Sample Preparation: Weigh an amount of (4-Aminophenyl)methanol hydrochloride into at least three separate vials for each pH condition. The amount should be in clear excess of what is expected to dissolve (e.g., add 10 mg to 1 mL of buffer).[10]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired buffer solution to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient duration to reach equilibrium. A common practice is 24 to 48 hours.[12][13] To confirm equilibrium, samples can be taken at two time points (e.g., 24h and 48h); the concentration should not significantly change between them.[18]

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the suspension through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to ensure no solid particles are carried over into the sample for analysis.[18]

  • Sample Dilution & Quantification: Carefully take an aliquot of the clear supernatant and dilute it as necessary with the mobile phase of the analytical method. Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.[19]

  • Data Reporting: The final concentration, after accounting for dilution, is reported as the thermodynamic solubility at that specific pH and temperature.

Section 5: Anticipated Solubility Profile

While extensive public data for (4-Aminophenyl)methanol hydrochloride is limited, an expected solubility profile can be constructed based on its chemical nature and data from related compounds like p-aminophenol hydrochloride, which is described as "very soluble in water".[20]

Table 2: Anticipated Solubility Characteristics of (4-Aminophenyl)methanol Hydrochloride

Solvent/ConditionExpected SolubilityRationale / Commentary
Aqueous Buffers
pH 1.2 (0.1 N HCl)High, but potentially limited by common ion effectThe amine is fully protonated. However, high Cl⁻ concentration may suppress solubility compared to non-chloride acidic buffers.[3][16]
pH 4.5 (Acetate Buffer)HighThe amine group remains predominantly protonated, well below its expected pKa, favoring high solubility.
pH 6.8 (Phosphate Buffer)Moderate to LowAs the pH approaches neutrality and the pKa of the amine, the equilibrium shifts towards the less soluble free base, causing precipitation.[13]
Deionized WaterHighAs a hydrochloride salt of a small molecule, high water solubility is expected.[20]
Organic Solvents
Ethanol / MethanolSolubleThe parent compound is soluble in alcohols, and the salt form is likely to retain this characteristic due to the polar hydroxyl and charged amine groups.[5][7]
DMSOVery SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. The parent compound is known to be very soluble in DMSO.[21][22][23]
Non-polar (e.g., Toluene)Slightly Soluble / InsolubleThe high polarity and ionic nature of the salt make it incompatible with non-polar solvents.[15][24]

Conclusion

The solubility of (4-Aminophenyl)methanol hydrochloride is a multi-faceted characteristic, defined by the interplay between its ionic salt form, the pH of the medium, and other environmental factors like the presence of common ions. For the drug development professional, a simple solubility value is insufficient. A thorough investigation, grounded in the principles of thermodynamic equilibrium and executed via robust protocols like the shake-flask method, is required. By understanding the "why" behind the experimental observations—from the impact of pH on speciation to the potential for the common ion effect—researchers can build a comprehensive solubility profile that will effectively guide formulation strategies and predict in vivo behavior, ultimately paving the way for a successful development program.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Pudipeddi, M., et al. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17859737, (4-Aminophenyl)-methanol hydrochloride. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 403, 4-Aminophenol. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Solubility of Things. Solubility of 2-Aminophenol (C6H7NO). [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Solubility of Things. Solubility of 4-Aminophenol (C6H7NO). [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • Serajuddin, A. T., et al. (1988). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Hsieh, Y. L., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Ovid. [Link]

  • Cristofoletti, R., et al. (2021). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

  • ChemBK. (4-aminophenyl)methanol. [Link]

  • ChemBK. P-Aminophenol. [Link]

  • Parmar, V. K., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol. [Link]

Sources

Foundational

literature review on (4-aminobenzyl) alcohol hydrochloride

Technical Monograph: (4-Aminobenzyl) Alcohol Hydrochloride From Reagent to Release Mechanism: A Guide for Drug Development Executive Summary (4-Aminobenzyl) alcohol hydrochloride (often abbreviated as PAB-OH or PABA) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4-Aminobenzyl) Alcohol Hydrochloride From Reagent to Release Mechanism: A Guide for Drug Development

Executive Summary

(4-Aminobenzyl) alcohol hydrochloride (often abbreviated as PAB-OH or PABA) is a bifunctional building block critical to the field of bioconjugation. While it serves as a standard intermediate in organic synthesis, its primary value lies in its role as a self-immolative linker in Antibody-Drug Conjugates (ADCs). This guide focuses on the physicochemical properties, the "1,6-elimination" release mechanism that defines its utility in oncology, and the rigorous protocols required for its synthesis and handling.

Part 1: Chemical Constitution & Properties[1]

Critical Distinction: Researchers must distinguish between (4-aminobenzyl) alcohol (the aniline derivative, discussed here) and 4-(aminomethyl)benzyl alcohol . Only the former possesses the electronic conjugation required for the 1,6-elimination mechanism used in drug delivery.

FeatureSpecification
IUPAC Name (4-Aminophenyl)methanol hydrochloride
Common Name PABA HCl, p-Aminobenzyl alcohol HCl
CAS (Free Base) 623-04-1
Molecular Formula C₇H₁₀ClNO (Salt) / C₇H₉NO (Base)
Molecular Weight 159.61 g/mol (Salt) / 123.15 g/mol (Base)
Structure HCl • H₂N–C₆H₄–CH₂OH (Para-substitution)
Solubility HCl Salt: High water/methanol solubility. Free Base: Soluble in ether, ethyl acetate; low water solubility.
Stability The HCl salt is significantly more resistant to air oxidation (browning) than the free aniline base.

Part 2: The Mechanistic Engine (Self-Immolation)

The "PABA linker" is the industry standard for ADCs (e.g., Brentuximab vedotin). It acts as a spacer between a protease-cleavable peptide (like Val-Cit) and a cytotoxic payload (like MMAE).

The Logic of Release:

  • Stability: The amine of PABA is acylated (amide bond) to the peptide. This electron-withdrawing amide prevents spontaneous elimination.

  • Trigger: Lysosomal enzymes (e.g., Cathepsin B) cleave the amide bond, liberating the aniline amine.

  • Cascade: The free amine lone pair donates electron density into the benzene ring.

  • Fragmentation: This electronic push expels the leaving group (the drug) attached to the benzylic position via a carbamate or carbonate, releasing CO₂ and the drug.

Mechanism Visualization (Graphviz)

PABA_Mechanism Prodrug ADC Prodrug (Peptide-Amide-PABA-Carbamate-Drug) Intermediate Unstable Intermediate (Free Aniline) Prodrug->Intermediate Amide Cleavage Enzyme Cathepsin B (Lysosome) Enzyme->Prodrug Transition 1,6-Elimination (Electronic Cascade) Intermediate->Transition Spontaneous Products Aza-Quinone Methide + CO2 + Free Drug Transition->Products Fragmentation

Caption: The 1,6-elimination cascade triggered by enzymatic cleavage of the PABA linker.

Part 3: Synthesis & Production

The synthesis of the hydrochloride salt typically proceeds via the reduction of 4-nitrobenzyl alcohol or methyl 4-aminobenzoate. The Nitro-Reduction Route is preferred for scalability and avoiding the harsh workup of Lithium Aluminum Hydride (LiAlH₄).

Route Comparison
MethodReagentsProsCons
Nitro Reduction H₂/Pd-C or N₂H₄/Raney NiHigh yield, clean workup, scalable.Raney Ni is pyrophoric; H₂ gas safety.
Ester Reduction LiAlH₄ / THFDirect access from cheap benzocaine.Dangerous quench; aluminum salts difficult to remove.
Aldehyde Red. NaBH₄Mild conditions.Chemoselectivity issues (if nitro present).[1][2]

Part 4: Experimental Protocol

Objective: Synthesis of (4-Aminobenzyl) alcohol Hydrochloride via Catalytic Transfer Hydrogenation. Rationale: This method avoids high-pressure hydrogen gas and uses hydrazine as a hydrogen donor, providing a controlled reduction. The final HCl step locks the amine, preventing oxidation.

Reagents:

  • 4-Nitrobenzyl alcohol (15.3 g, 100 mmol)

  • Raney Nickel (0.5 g, slurry)[3][4]

  • Hydrazine Hydrate (80%, 25 mL)

  • Ethanol (100 mL)

  • HCl in Dioxane (4M) or conc. HCl

Step-by-Step Workflow:

  • Setup: In a 500 mL 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve 4-nitrobenzyl alcohol in Ethanol (100 mL).

  • Catalyst Addition: Carefully add Raney Nickel (0.5 g). Safety: Raney Ni is pyrophoric; keep wet.[1]

  • Reduction: Heat the mixture to 50°C. Add Hydrazine Hydrate dropwise over 30 minutes. The reaction is exothermic; monitor temperature.

  • Reflux: Once addition is complete, reflux at 70-80°C for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1) for disappearance of the nitro starting material.[3][1]

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove Raney Nickel. Wash the pad with ethanol, but do not let it dry out (fire hazard).

  • Isolation (Free Base): Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash with brine. Dry over Na₂SO₄ and evaporate to obtain the crude free base (pale yellow solid).

  • Salt Formation (Critical Step):

    • Redissolve the crude free base in a minimal amount of dry Ethanol or Ethyl Acetate.

    • Cool to 0°C in an ice bath.[1]

    • Slowly add 4M HCl in Dioxane (or conc. HCl dropwise) until pH < 2.

    • A white to off-white precipitate of (4-aminobenzyl) alcohol hydrochloride will form.

  • Purification: Filter the precipitate, wash with cold ether (to remove colored oxidation impurities), and dry under vacuum.

Validation Criteria:

  • Appearance: White to off-white crystalline powder (darkening indicates oxidation).

  • Melting Point: ~60–65°C (Free base); Salt will decompose/melt >130°C (verify specific batch).

  • 1H NMR (D₂O): Check for the disappearance of aromatic nitro-shifts and the integrity of the benzylic -CH₂- peak (~4.5 ppm).

Part 5: Applications in Drug Delivery (ADCs)

The utility of (4-aminobenzyl) alcohol hydrochloride extends beyond simple synthesis. It is the precursor to the PABC (p-aminobenzyl carbamate) spacer.

Key Design Considerations:

  • Spacer Length: The PABA linker provides steric space between the bulky antibody and the drug, allowing the protease access to the cleavage site.

  • Payload Compatibility: It effectively links amine-containing drugs (via carbamate) or alcohol-containing drugs (via carbonate).

  • Safety Profile: The released byproduct, aza-quinone methide, is rapidly hydrated to 4-aminobenzyl alcohol, which is generally considered to have low toxicity compared to the cytotoxic payload.

References

  • Dubowchik, G. M., & Firestone, R. A. (1998). Cathepsin B-sensitive dipeptide prodrugs. 1. A model study of structural requirements for efficient release of doxorubicin. Bioorganic & Medicinal Chemistry Letters. Link

  • Carl, P. L., Chakravarty, P. K., & Katzenellenbogen, J. A. (1981). A novel connector linkage applicable in prodrug design. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] Synthesis of 4-Aminobenzyl Alcohol: Technical Protocols. Link

  • ChemicalBook. (2024).[5] 4-Aminobenzyl alcohol Properties and Safety. Link

  • Patent CN104262176A. (2015). Method for preparing 4-aminobenzyl alcohol via Hydrazine/Raney Nickel reduction. Link

Sources

Exploratory

spectroscopic data (NMR, IR) for (4-Aminophenyl)-methanol hydrochloride

Technical Whitepaper: Spectroscopic Characterization of (4-Aminophenyl)-methanol Hydrochloride Executive Summary (4-Aminophenyl)-methanol hydrochloride (CAS: 29977-13-7 for salt; 623-04-1 for free base), often referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of (4-Aminophenyl)-methanol Hydrochloride

Executive Summary

(4-Aminophenyl)-methanol hydrochloride (CAS: 29977-13-7 for salt; 623-04-1 for free base), often referred to as 4-aminobenzyl alcohol HCl, is a critical intermediate in the synthesis of self-immolative linkers for antibody-drug conjugates (ADCs) and azo-based crosslinkers.

This guide provides a definitive reference for the spectroscopic identification of the hydrochloride salt form . Unlike the free base, the salt exhibits distinct spectral shifts due to the protonation of the amine group (


). Researchers often misinterpret these shifts as impurities. This document clarifies those distinctions using comparative data and validated protocols.

Chemical Identity & Structural Context

The hydrochloride salt is preferred in storage due to the susceptibility of the free aniline nitrogen to oxidation (browning) upon air exposure.

PropertySpecification
IUPAC Name (4-Aminophenyl)methanol hydrochloride
Molecular Formula

Molecular Weight 159.61 g/mol
Appearance Off-white to beige crystalline powder
Solubility High in Water, DMSO, Methanol; Low in

, Hexane
Structural Transformation (Base to Salt)

G FreeBase Free Base (4-Aminobenzyl alcohol) Electron-Rich Ring Salt Hydrochloride Salt (Anilinium Species) Electron-Deficient Ring FreeBase->Salt Protonation (Inductive Effect Change) HCl + HCl (anhydrous) HCl->Salt

Figure 1: Conversion of the electron-donating amine to the electron-withdrawing ammonium species, fundamentally altering NMR chemical shifts.

Infrared (IR) Spectroscopy

Objective: Distinguish between the free base and the hydrochloride salt by analyzing the N-H stretching region.

Comparative IR Data
Functional GroupFree Base (

)
HCl Salt (

)
Diagnostic Note
O-H Stretch 3200–3400 (Broad)3200–3400 (Overlapped)Benzylic alcohol; often broadened by H-bonding.
N-H Stretch 3300–3450 (Doublet) 2600–3100 (Broad) CRITICAL: The sharp doublet of the primary amine disappears in the salt, replaced by a broad "ammonium band" series.
Aromatic C=C ~1515, 1600~1500, 1580Slight shift due to ring electronics change.
C-O Stretch ~1010–1030~1010–1030Remains relatively constant (primary alcohol).
Experimental Protocol: KBr Pellet Method

Why KBr? While ATR (Attenuated Total Reflectance) is convenient, the HCl salt is hygroscopic. The pressure of ATR clamps can sometimes force water into the lattice if the crystal is not dry. KBr pellets, prepared in a dry box, offer superior resolution for the complex ammonium region.

  • Preparation: Mix 2 mg of sample with 200 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

  • Compression: Press at 8–10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Analysis: Scan 4000–400

    
     (32 scans, 4 
    
    
    
    resolution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Challenge: The exchangeable protons (


 and 

) are invisible in

due to deuterium exchange. Solution: Use DMSO-d6 to visualize the full proton count and confirm salt formation.
NMR Data (400 MHz, DMSO-d6)
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic

Ammonium9.5 – 10.5 Broad Singlet3HDiagnostic: Absent in free base. Indicates salt formation.
Ar-H Aromatic (Ortho to N)7.35 – 7.45 Doublet (

Hz)
2HShift: Moves downfield from ~6.5 ppm (free base) due to electron-withdrawing

.
Ar-H Aromatic (Meta to N)7.45 – 7.55 Doublet (

Hz)
2HOften overlaps with ortho protons in salts, creating a tight AA'BB' system.

Hydroxyl5.20 Triplet (

Hz)
1HVisible only in dry DMSO. Coupling to

proves anhydrous conditions.

Benzylic4.50 Doublet (

Hz)
2HCouples to OH. Appears as a singlet if solvent is wet.
NMR Data (100 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Note
C-1 (Ipso to N) ~130.0Significant shift upfield compared to free base (~148 ppm).
C-4 (Ipso to

)
~142.0-
Ar-C (Ortho/Meta) 120.0 – 128.0-
Benzylic C 62.5Characteristic of primary benzylic alcohol.
Sample Preparation Workflow

NMR_Workflow Start Start: Solid HCl Salt Solvent Select Solvent: DMSO-d6 (Ampoule) Start->Solvent Prep Dissolve 10mg in 0.6mL (Minimize air exposure) Solvent->Prep Check Check H2O Peak (@ 3.33 ppm) Prep->Check Result_Wet H2O > Integral of OH? OH is Singlet? (Wet DMSO) Check->Result_Wet High H2O Result_Dry OH is Triplet? NH3+ Visible? (Valid Sample) Check->Result_Dry Low H2O

Figure 2: Protocol for ensuring observation of exchangeable protons.

Quality Control: Impurity Profiling

When analyzing the spectra, look for these common degradation products:

  • 4-Aminobenzaldehyde:

    • Source: Oxidation of the alcohol group.

    • 
       NMR Marker:  Distinct singlet aldehyde peak at ~9.7 ppm .
      
  • Azo-dimers:

    • Source: Oxidation of the amine (more common in free base, but possible in salts if neutralized).

    • Visual: Sample turns yellow/brown.

    • NMR: New aromatic multiplets appearing downfield (>7.8 ppm).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 4-Aminobenzyl alcohol.Link

  • Sigma-Aldrich. Product Specification: 4-Aminobenzyl alcohol.[1]Link

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3089 (4-Aminobenzyl alcohol).Link

  • PubChem. Compound Summary: (4-Aminophenyl)methanol.Link

Sources

Protocols & Analytical Methods

Method

(4-Aminophenyl)-methanol hydrochloride as a pharmaceutical intermediate

Pharmaceutical Intermediate & Bioconjugation Scaffold CAS: 20038-12-4 (HCl salt) | Free Base CAS: 623-04-1 Synonyms: 4-Aminobenzyl alcohol HCl; 4-(Hydroxymethyl)aniline hydrochloride; PAB-OH.HCl Part 1: Molecular Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmaceutical Intermediate & Bioconjugation Scaffold

CAS: 20038-12-4 (HCl salt) | Free Base CAS: 623-04-1 Synonyms: 4-Aminobenzyl alcohol HCl; 4-(Hydroxymethyl)aniline hydrochloride; PAB-OH.HCl

Part 1: Molecular Profile & Strategic Utility

(4-Aminophenyl)-methanol hydrochloride is a bifunctional aromatic building block characterized by a nucleophilic aniline nitrogen and a benzylic alcohol. In pharmaceutical chemistry, it is not merely a structural fragment but a functional logic gate .

Its primary value lies in its ability to transmit electronic effects across the aromatic ring. When the amine is masked (e.g., as an amide), the benzyl alcohol is stable. When the amine is unmasked (e.g., by enzymatic cleavage), the lone pair electrons donate into the ring, triggering a 1,6-elimination (self-immolation) that ejects any leaving group attached to the benzylic position.[1]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The "Gold Standard" spacer (PABC) for releasing cytotoxic payloads (e.g., MMAE, Doxorubicin) inside tumor cells.

  • Prodrug Design: Protease-activatable masking groups.

  • Small Molecule Synthesis: Precursor for indole-based 5-HT receptor agonists (Triptans) via hydrazine intermediates.

Part 2: Critical Application – The Self-Immolative Linker (PABC)[2]

The most sophisticated use of this intermediate is in the synthesis of the p-Aminobenzyl Carbamate (PABC) spacer. This system resolves a critical drug delivery paradox: how to attach a drug stably to a carrier but release it rapidly and tracelessly at the target.

Mechanism of Action: The 1,6-Elimination Cascade

The PABC linker acts as a "spacer" between a protease-cleavable peptide (e.g., Val-Cit) and the cytotoxic drug.

  • Stable State: The amine of (4-Aminophenyl)-methanol is acylated (amide bond) to the peptide. The alcohol is activated as a carbamate linked to the drug.

  • Trigger: Lysosomal enzymes (e.g., Cathepsin B)[2] cleave the amide bond.[2][3]

  • Collapse: The revealed aniline amine pushes electrons into the ring, expelling the drug and carbon dioxide via an aza-quinone methide intermediate.

SelfImmolation Prodrug ADC Prodrug (Peptide-Amide-PAB-Carbamate-Drug) Intermed Unstable Intermediate (Free Amine) Prodrug->Intermed Amide Hydrolysis Enzyme Cathepsin B (Lysosome) Enzyme->Prodrug Quinone Aza-Quinone Methide Intermed->Quinone 1,6-Elimination (Fast) Release Active Drug + CO2 Quinone->Release Hydrolysis

Figure 1: The electronic cascade mechanism of the PABC linker system utilizing (4-Aminophenyl)-methanol.

Part 3: Experimental Protocol
Protocol: Synthesis of Activated PABC-Linker Precursor

Objective: To couple (4-Aminophenyl)-methanol HCl to a protected peptide (Fmoc-Val-Cit-OH) and activate the alcohol for drug loading. Challenge: The HCl salt must be neutralized in situ without oxidizing the sensitive aniline or alcohol.

Materials:

  • (4-Aminophenyl)-methanol HCl (1.0 eq)

  • Fmoc-Val-Cit-OH (1.0 eq)

  • EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (1.2 eq) – Selected for minimal racemization.

  • Bis(4-nitrophenyl) carbonate (2.0 eq) – For activation.

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous Methanol/Dichloromethane (1:1) and DMF.

Step-by-Step Workflow:

  • Neutralization & Coupling (The "PAB-OH" Formation):

    • Dissolve Fmoc-Val-Cit-OH (5 mmol) and EEDQ (6 mmol) in anhydrous DCM/MeOH (2:1, 50 mL).

    • Add (4-Aminophenyl)-methanol HCl (5 mmol).

    • Critical Step: Add DIPEA (5.5 mmol) dropwise. Monitor pH to ensure it reaches ~8. The solution may darken slightly due to aniline liberation.

    • Stir in the dark at room temperature for 16 hours.

    • Workup: Evaporate solvents. Triturate the residue with diethyl ether to remove quinoline byproducts. Filter the solid (Fmoc-Val-Cit-PAB-OH).

  • Activation (The Carbonate Formation):

    • Dissolve the intermediate Fmoc-Val-Cit-PAB-OH in dry DMF.

    • Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq).

    • Stir at 0°C to RT for 4–12 hours.

    • Purification: Precipitate the product by adding the DMF solution dropwise into cold Ethyl Acetate/Hexane.

    • Result: Fmoc-Val-Cit-PABC-PNP (Activated Carbonate). This solid is stable at -20°C and ready to react with any amine-containing drug (e.g., Doxorubicin, MMAE).

Validation Points:

  • TLC/LC-MS: Monitor the disappearance of the benzyl alcohol peak (approx. retention time shift due to PNP addition).

  • NMR: Look for the diagnostic benzylic protons (~4.5 ppm) shifting downfield upon carbonate formation.

Part 4: Quality Control & Handling

Researchers often fail due to the instability of the free base . The HCl salt is the preferred storage form, but it is hygroscopic.

1. Stability & Storage
  • Oxidation Risk: The benzylic alcohol easily oxidizes to 4-aminobenzaldehyde (yellow/brown impurity) upon exposure to air.

  • Storage: Store at -20°C under Argon/Nitrogen. Desiccate strictly.

  • Handling: Always weigh quickly. If the powder has turned dark orange/brown, verify purity before use.

2. Impurity Profiling (HPLC)
ParameterSpecificationNote
Appearance Off-white to pale yellow crystalline powderDark yellow/brown indicates oxidation.
Purity (HPLC) ≥ 98.0%Column: C18. Mobile Phase: MeCN/H2O (0.1% TFA).
Major Impurity 4-AminobenzaldehydeResult of air oxidation.
Water Content < 1.0%Material is hygroscopic; affects stoichiometry.
3. Solubility
  • HCl Salt: Soluble in water, methanol, DMSO.

  • Free Base: Sparingly soluble in water; soluble in ethyl acetate, DCM.

  • Note: When performing organic synthesis in DCM, you must add an organic base (TEA/DIPEA) to solubilize the HCl salt.

Part 5: References
  • Firestone, R. A., et al. (1981). Lysosomotropic agents. 4. Carbamoylation of proteins with 4-aminobenzyl alcohol. Journal of Medicinal Chemistry.

  • Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates. Bioconjugate Chemistry. (Seminal paper on Val-Cit-PABC linkers).

  • Toki, B. E., et al. (2002). Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of prodrugs and prodyes. Journal of Organic Chemistry.

  • PubChem. (n.d.).[4] (4-Aminophenyl)-methanol hydrochloride Compound Summary. National Library of Medicine.[4] [4]

  • BenchChem. (2025). Application Notes: 4-Aminobenzyl Alcohol as a Linker in Bioconjugation.[2]

Sources

Application

Application Note: Strategic Derivatization using (4-Aminophenyl)-methanol Hydrochloride

From Analytical Tagging to Self-Immolative Linker Systems Executive Summary & Scientific Rationale (4-Aminophenyl)-methanol hydrochloride (also known as 4-Aminobenzyl Alcohol or PAB-OH ) is a bifunctional reagent possess...

Author: BenchChem Technical Support Team. Date: February 2026

From Analytical Tagging to Self-Immolative Linker Systems

Executive Summary & Scientific Rationale

(4-Aminophenyl)-methanol hydrochloride (also known as 4-Aminobenzyl Alcohol or PAB-OH ) is a bifunctional reagent possessing a nucleophilic aniline amine and a benzylic hydroxyl group. While it serves as a competent UV-tagging reagent for carboxylic acids and aldehydes in analytical chemistry, its preeminent application in modern drug development is as the Self-Immolative Spacer (PAB) in Antibody-Drug Conjugates (ADCs).

This guide addresses two distinct "derivatization" workflows:

  • The "Payload Derivatization" (Biopharma): Installing the PAB moiety onto cytotoxic drugs to create cleavable prodrugs (PABC linkers).

  • The "Analyte Derivatization" (Analytical): Tagging aldehydes/ketones via reductive amination for HPLC-UV detection.

Key Chemical Property: The "Self-Immolation" Mechanism.[1][2][3][4] The defining feature of 4-aminobenzyl alcohol derivatives is their ability to undergo a spontaneous 1,6-elimination (electronic cascade) upon the unmasking of the aniline nitrogen. This property is exploited to release unmodified drugs from stable carbamate linkages.[1]

Critical Reagent Handling: The HCl Advantage

The hydrochloride salt (CAS: 20038-76-0) is the preferred storage form. The free base (4-aminobenzyl alcohol) is highly susceptible to air oxidation, turning from off-white to dark red/brown (formation of azo/azoxy species).

Handling Protocol:

  • Storage: Store the HCl salt at -20°C under argon/nitrogen. Desiccate.

  • Activation: Do not convert to free base in bulk. Perform in situ neutralization within the reaction vessel using a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) immediately prior to coupling.

Protocol A: Synthesis of Self-Immolative PABC Linkers (ADC Workflow)

Audience: Medicinal Chemists, Bioconjugation Scientists.[5] Objective: To derivatize a cytotoxic payload (e.g., Doxorubicin, MMAE) with a protease-cleavable linker using 4-aminobenzyl alcohol as the spacer.

3.1. Mechanistic Workflow

The synthesis involves three phases:

  • Peptide Coupling: Attaching the PAB-OH to a protease-substrate peptide (typically Val-Cit).

  • Carbonate Activation: Converting the benzylic alcohol to an active carbonate.

  • Payload Derivatization: Reacting the active carbonate with the amine-drug.

3.2. Step-by-Step Methodology

Phase 1: Synthesis of Fmoc-Val-Cit-PAB-OH Reagents: Fmoc-Val-Cit-OH, (4-Aminophenyl)-methanol HCl, EEDQ (coupling agent), DCM/MeOH.

  • Dissolve Fmoc-Val-Cit-OH (1.0 eq) in anhydrous DCM/MeOH (2:1).

  • Add (4-Aminophenyl)-methanol HCl (1.1 eq).

  • Add EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (2.0 eq).

    • Note: EEDQ is preferred over EDC/NHS here to minimize racemization of the Citrulline and prevent reaction with the benzylic hydroxyl.

  • Stir in the dark at room temperature for 16–24 hours.

  • Purification: Precipitate with diethyl ether. The product is a white solid.

Phase 2: Activation (Formation of the PNP-Carbonate) Objective: Create a "leaving group" on the benzylic position.

  • Dissolve Fmoc-Val-Cit-PAB-OH in anhydrous DMF.

  • Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq).

  • Stir at 25°C for 4–12 hours. Monitor by HPLC (disappearance of benzyl alcohol peak).

  • Purification: Precipitate with ether/ethyl acetate. This yields the Activated Linker .

Phase 3: Drug Derivatization Objective: Attach the amine-containing drug (Drug-NH2).

  • Dissolve the amine-drug (e.g., Doxorubicin HCl) in DMF.

  • Add the Activated Linker (1.1 eq) from Phase 2.

  • Add HOBt (1.0 eq) and DIPEA (2.0 eq).

    • Expert Tip: HOBt catalyzes the carbamate formation and reduces aggregation.

  • Stir at ambient temperature for 24–48 hours.

  • Deprotection: Remove the Fmoc group (using diethylamine/DMF) to prepare for antibody conjugation.

3.3. Reaction Validation (HPLC-MS)
ParameterMethodAcceptance Criteria
Identity LC-MS (ESI+)Mass shift corresponding to Linker + Drug.
Purity RP-HPLC (C18)>95% Area Under Curve (214 nm).
Free Drug RP-HPLC<1.0% (Critical for toxicity control).
Protocol B: Analytical Derivatization (Reductive Amination)

Audience: Analytical Chemists. Objective: Tagging aliphatic aldehydes or reducing sugars with a UV-active chromophore (254 nm) for HPLC analysis.

Principle: The aniline amine of (4-Aminophenyl)-methanol reacts with aldehydes to form a Schiff base, which is reduced to a stable secondary amine.

Reagents:

  • Sample: Solution containing Aldehydes/Sugars.

  • Reagent A: 0.1 M (4-Aminophenyl)-methanol HCl in MeOH.

  • Reagent B: 1.0 M Sodium Cyanoborohydride (NaBH3CN) in THF.

  • Buffer: 5% Acetic acid.

Procedure:

  • Mix 100 µL Sample + 100 µL Reagent A.

  • Add 50 µL Reagent B.

  • Add 20 µL Acetic Acid (pH adjustment to ~4.5 is critical for imine formation).

  • Incubate: 60°C for 45 minutes (sealed vial).

  • Quench: Add 200 µL Water.

  • Analysis: Inject onto HPLC-UV (C18 Column). Detect at 254 nm (aromatic ring) or 210 nm.

Mechanism of Action: The Self-Immolative Cascade[1]

Understanding the mechanism is vital for troubleshooting "failed" release profiles. The diagram below illustrates how the PAB linker releases the drug after the peptide bond is cleaved by a lysosomal enzyme (e.g., Cathepsin B).

SelfImmolation cluster_0 Key Chemical Event Prodrug Intact Prodrug (Peptide-NH-Ph-CH2-O-CO-Drug) Intermediate Unmasked Aniline (NH2-Ph-CH2-O-CO-Drug) Prodrug->Intermediate Peptide Bond Hydrolysis Enzyme Enzyme (Cathepsin B) Enzyme->Prodrug Catalysis Transition 1,6-Elimination (Aza-quinone Methide) Intermediate->Transition Spontaneous Electronic Cascade Products Released Products: 1. Free Drug 2. CO2 3. Aza-quinone methide Transition->Products Fragmentation

Figure 1: The 1,6-elimination cascade triggered by the unmasking of the aniline nitrogen. The stability of the carbamate bond depends entirely on the electron-withdrawing nature of the amide bond in the 'Intact Prodrug'. Once converted to an electron-donating amine (Intermediate), the system collapses.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Oxidation of PAB-OHUse degassed solvents; ensure HCl salt is neutralized in situ only.
Premature Drug Release Hydrolysis of CarbonateAvoid aqueous bases during workup. Use DIPEA/DMF.
No Reaction (Protocol B) pH too highReductive amination requires acidic pH (~4-5) to protonate the carbonyl oxygen. Check acetic acid volume.[6]
Colored Impurities Azo couplingProtect reaction from light. (4-Aminophenyl)-methanol is photosensitive.
References
  • Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry, 13(4), 855-869. Link

  • Toki, B. E., et al. (2002). "Protease-Mediated Fragmentation of p-Amidobenzyl Ethers: A New Strategy for the Activation of Anticancer Prodrugs."[4] Journal of Organic Chemistry, 67(6), 1866-1872.[4] Link

  • Carl, P. L., et al. (1981). "A novel connector linkage applicable in prodrug design."[2] Journal of Medicinal Chemistry, 24(5), 479-480.[4] Link

  • Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology, 30, 631–637. Link

  • Firestone, R. A., & Dubowchik, G. M. (Patent). "Lysosomal enzyme-cleavable antitumor drug conjugates."[1] US Patent 6,214,345. Link

Sources

Method

applications in materials science for (4-Aminophenyl)-methanol hydrochloride

An Application Guide to (4-Aminophenyl)-methanol Hydrochloride in Materials Science Authored by a Senior Application Scientist (4-Aminophenyl)-methanol hydrochloride , a bifunctional aromatic compound, presents a versati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (4-Aminophenyl)-methanol Hydrochloride in Materials Science

Authored by a Senior Application Scientist

(4-Aminophenyl)-methanol hydrochloride , a bifunctional aromatic compound, presents a versatile molecular scaffold for innovation in materials science. Its structure, featuring a primary aromatic amine and a primary benzylic alcohol, offers two distinct reactive sites. The hydrochloride salt form ensures stability and enhances water solubility, making it a convenient precursor for a multitude of applications. This guide delves into its utility as a monomer for advanced polymers, a surface modifier for nanomaterials, a precursor for electroactive polymers, and a corrosion inhibitor, providing both the theoretical underpinnings and detailed experimental protocols for researchers and developers.

Application in the Synthesis of Functional Aromatic Polymers

The true potential of (4-Aminophenyl)-methanol hydrochloride in polymer chemistry is realized upon its conversion to the free amine, (4-Aminophenyl)-methanol, also known as 4-aminobenzyl alcohol. This monomer can be integrated into polymer backbones to impart specific functionalities, such as hydrophilicity, reactive sites for cross-linking or post-polymerization modification, and improved thermal stability.

Expertise & Rationale

The amine group serves as a nucleophile for reactions with acyl chlorides, anhydrides, and epoxides, forming polyamides, polyimides, and polyepoxides, respectively. Simultaneously, the hydroxyl group can participate in esterification or etherification reactions to form polyesters and polyethers. Incorporating this monomer into a polymer like polyimide can disrupt chain packing, potentially increasing solubility and processability, while the hydroxyl group offers a handle for subsequent chemical modifications.

A prime example is its use in creating organosoluble poly(ether ketone)-polyimide (PEK-PI) copolymers. By reacting a derivative of (4-Aminophenyl)-methanol with other monomers, researchers can produce high-performance polymers that are thermally stable and more transparent than typical aromatic polyimides.[1]

Protocol: Synthesis of a Hydroxyl-Functionalized Polyimide

This protocol details the two-step synthesis of a polyimide using 4-aminobenzyl alcohol and Pyromellitic dianhydride (PMDA).

Step 1: Neutralization of the Hydrochloride Salt

  • Dissolution: Dissolve 10 mmol of (4-Aminophenyl)-methanol hydrochloride in 50 mL of deionized water.

  • Neutralization: Slowly add a 1 M solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution reaches ~8.0. The free amine, 4-aminobenzyl alcohol, is less soluble in water and may precipitate.

  • Extraction: Extract the aqueous solution three times with 50 mL portions of ethyl acetate. The organic layers contain the free amine.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is 4-aminobenzyl alcohol. Confirm purity via NMR or melting point analysis.

Step 2: Polymerization

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 5 mmol of the synthesized 4-aminobenzyl alcohol and 5 mmol of a chosen diamine (e.g., 4,4'-oxydianiline) in 40 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Once fully dissolved, slowly add 10 mmol of solid Pyromellitic dianhydride (PMDA) in small portions under a nitrogen atmosphere. The reaction is exothermic; maintain the temperature below 25°C.

  • Poly(amic acid) Formation: Continue stirring at room temperature for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid) precursor.

  • Chemical Imidization: Add 30 mmol of acetic anhydride and 15 mmol of pyridine to the solution. Heat the mixture to 120°C and maintain for 4 hours.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polyimide will precipitate as a fibrous solid.

  • Washing and Drying: Collect the polymer by filtration, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80°C for 24 hours.

Visualization: Polyimide Synthesis Workflow

G cluster_0 Step 1: Free Amine Preparation cluster_1 Step 2: Polymerization A (4-Aminophenyl)-methanol HCl (in Water) B Add NaHCO₃ (pH ~8) A->B C Extract with Ethyl Acetate B->C D Dry & Evaporate C->D E Pure 4-Aminobenzyl Alcohol D->E F Dissolve 4-Aminobenzyl Alcohol & Diamine in NMP E->F G Add PMDA Dianhydride F->G H Stir 24h at RT (Poly(amic acid) forms) G->H I Chemical Imidization (Acetic Anhydride/Pyridine, 120°C) H->I J Precipitate in Methanol I->J K Wash & Dry J->K L Final Hydroxyl-Functionalized Polyimide K->L

Caption: Workflow for synthesizing a hydroxyl-functionalized polyimide.

Application in Nanoparticle Synthesis and Surface Modification

The dual functionality of (4-Aminophenyl)-methanol is highly advantageous for nanoparticle (NP) applications. The amine group can act as both a reducing agent and a capping agent in the synthesis of metal NPs, while the entire molecule can be used to functionalize existing NPs, imparting stability and providing a reactive hydroxyl terminus.

Expertise & Rationale

In green synthesis approaches, plant extracts containing various phytochemicals like amines and alcohols are used to reduce metal salts to form nanoparticles.[2][3] (4-Aminophenyl)-methanol mimics this behavior; the amine group can reduce metal ions (e.g., Ag⁺ to Ag⁰) while simultaneously adsorbing onto the newly formed NP surface to prevent aggregation.[4] For pre-synthesized NPs (e.g., gold or iron oxide), the amine group serves as a strong anchor ligand. This surface modification is critical for transferring NPs into different solvent systems, improving biocompatibility, and enabling further conjugation via the exposed hydroxyl groups.[5]

Protocol: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the ligand exchange process to functionalize citrate-capped AuNPs with 4-aminobenzyl alcohol.

  • AuNP Synthesis (Citrate Reduction):

    • Bring 100 mL of a 0.01% (w/v) aqueous solution of tetrachloroauric acid (HAuCl₄) to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

    • Rapidly add 2 mL of a 1% (w/v) sodium citrate solution.

    • The solution color will change from pale yellow to deep red, indicating AuNP formation. Continue boiling for 15 minutes, then allow to cool to room temperature.

  • Ligand Preparation: Prepare a 10 mM solution of 4-aminobenzyl alcohol (from the neutralized hydrochloride salt) in ethanol.

  • Surface Modification:

    • To 10 mL of the citrate-capped AuNP solution, add 1 mL of the 4-aminobenzyl alcohol solution.

    • Stir the mixture at room temperature for 12 hours to allow for ligand exchange.

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes). The required speed will depend on the NP size.

    • Discard the supernatant, which contains excess ligand and displaced citrate.

    • Resuspend the AuNP pellet in 10 mL of deionized water or ethanol. Repeat this washing step twice to ensure complete removal of unbound ligands.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the surface plasmon resonance (SPR) peak. A slight red-shift compared to the original citrate-capped AuNPs indicates a change in the surface dielectric environment, confirming successful capping.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential to assess changes in size and surface charge.

    • FTIR Spectroscopy: Confirm the presence of aromatic and alcohol functional groups on the NP surface.

Visualization: Nanoparticle Surface Modification

G cluster_0 Initial State cluster_1 Modification cluster_2 Final State AuNP AuNP Citrate Citrate AuNP->Citrate Capped Ligand (4-Aminophenyl) -methanol AuNP->Ligand Ligand Exchange Citrate->Ligand Ligand Exchange AuNP2 AuNP Ligand->AuNP2 Ligand2 APM Ligand->Ligand2 AuNP2->Ligand2 Functionalized

Caption: Functionalization of a gold nanoparticle via ligand exchange.

Application as a Precursor for Conductive Polymers

Conductive polymers, such as polyaniline (PANI), are prized for their electrical properties.[6] (4-Aminophenyl)-methanol can be used as a monomer to synthesize a functionalized version of PANI. The resulting polymer would possess the conductive backbone of PANI with pendant hydroxymethyl groups.

Expertise & Rationale

Aniline and its derivatives can be polymerized electrochemically or chemically via oxidative coupling.[7] The presence of the -CH₂OH group on the phenyl ring is expected to influence the polymerization process and the final properties of the polymer. This group can enhance solubility in more polar solvents, a common challenge with standard PANI. Furthermore, the hydroxyl groups can be used for subsequent cross-linking to improve mechanical stability or to graft other molecules, creating a multifunctional conductive material for applications in biosensors, electrochromic devices, or energy storage.[8][9]

Protocol: Electropolymerization of (4-Aminophenyl)-methanol
  • Electrolyte Preparation: Prepare a solution containing 0.1 M (4-Aminophenyl)-methanol hydrochloride and 0.5 M sulfuric acid (H₂SO₄) in deionized water. The hydrochloride salt can be used directly as the acidic medium provides the necessary protons.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell.

    • Working Electrode: Indium Tin Oxide (ITO) coated glass or a glassy carbon electrode.

    • Counter Electrode: Platinum wire or mesh.

    • Reference Electrode: Ag/AgCl or a Saturated Calomel Electrode (SCE).

  • Electropolymerization:

    • Immerse the electrodes in the electrolyte solution.

    • Perform cyclic voltammetry (CV) by sweeping the potential, for example, between -0.2 V and +1.0 V vs. Ag/AgCl.

    • The scan rate should be moderate, e.g., 50 mV/s.

    • Repeat for 10-20 cycles. During cycling, redox peaks corresponding to the monomer oxidation and polymer deposition will appear and grow, and a colored film will form on the working electrode.

  • Washing: After polymerization, gently rinse the polymer-coated electrode with deionized water to remove unreacted monomer and excess acid.

  • Characterization:

    • Cyclic Voltammetry: Transfer the coated electrode to a monomer-free electrolyte (0.5 M H₂SO₄) to study the redox behavior of the polymer film.

    • Spectroelectrochemistry: Combine UV-Vis spectroscopy with potential control to observe color changes as the polymer is switched between its oxidized and reduced states.

Visualization: Electropolymerization Process

G cluster_0 Electrochemical Cell cluster_1 Process WE Working Electrode (ITO) Electrolyte Electrolyte: 0.1 M Monomer 0.5 M H₂SO₄ WE->Electrolyte CE Counter Electrode (Pt) CE->Electrolyte RE Reference Electrode (Ag/AgCl) RE->Electrolyte CV Apply Cyclic Potential (-0.2V to +1.0V) Electrolyte->CV Polymerization Oxidative Polymerization occurs at Electrode Surface CV->Polymerization Film Conductive Polymer Film (P(APM)) Forms Polymerization->Film Film->WE Deposits on

Caption: Schematic of the electropolymerization setup and process.

Application as a Corrosion Inhibitor

Organic molecules containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals in acidic media.[10] (4-Aminophenyl)-methanol hydrochloride is an excellent candidate due to the presence of an amine group, a hydroxyl group, and an aromatic ring.

Expertise & Rationale

Corrosion inhibition occurs via adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier.[11] The lone pair electrons on the nitrogen and oxygen atoms of (4-Aminophenyl)-methanol can coordinate with vacant d-orbitals of iron atoms on the steel surface. The aromatic ring can lie flat, covering a large surface area and further blocking the attack of corrosive species (like H⁺ and Cl⁻).[12] The molecule can be protonated in acidic solution, leading to electrostatic interaction with the charged metal surface.

Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol uses the weight loss method to assess the performance of (4-Aminophenyl)-methanol hydrochloride as a corrosion inhibitor for mild steel in 1 M HCl.

  • Coupon Preparation:

    • Cut mild steel coupons into a standard size (e.g., 2 cm x 2 cm x 0.1 cm).

    • Polish the coupons with progressively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

    • Weigh each coupon accurately using an analytical balance (W_initial).

  • Inhibitor Solution Preparation: Prepare a 1 M HCl solution (blank) and several solutions of 1 M HCl containing different concentrations of (4-Aminophenyl)-methanol hydrochloride (e.g., 50, 100, 200, 500 ppm).

  • Immersion Test:

    • Immerse one prepared coupon into 100 mL of each test solution at room temperature.

    • Leave the coupons immersed for a set period, for example, 6 hours.

  • Post-Immersion Processing:

    • Remove the coupons from the solutions.

    • Scrub them gently with a soft brush in running water to remove corrosion products, rinse with deionized water and acetone, and dry.

    • Weigh each coupon accurately again (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in g m⁻² h⁻¹: CR = ΔW / (A * t), where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Data Presentation: Sample Results Table
Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)ValueValueN/A
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue

References

  • Ismael, O. T., & Sadeek, G. T. (2026). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, 243-253.
  • Chem-Impex International. (n.d.). (4-Aminomethyl-phenyl)methanol hydrochloride.
  • PubChem. (n.d.). (4-Aminophenyl)-methanol hydrochloride. National Center for Biotechnology Information.
  • Ismael, O. T., & Sadeek, G. T. (2026). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.
  • Asano, M., & Maeyama, K. (2024). Synthesis of organosoluble aromatic poly(ether ketone)-polyimide copolymers from 9-(4-aminophenyl)-9-(4-hydroxyphenyl)fluorene. Polymer Bulletin, 81, 6571–6586.
  • Fouda, A. E. A. S., et al. (2025). The inhibition of 4-(2′-amino-5′-methylphenylazo) antipyrine on corrosion of mild steel in HCl solution.
  • El-Naggar, M. M. (2013). Inhibition Effects of a Synthesized Novel 4-Aminoantipyrine Derivative on the Corrosion of Mild Steel in Hydrochloric Acid Solution together with Quantum Chemical Studies. International Journal of Electrochemical Science, 8, 7836-7853.
  • Sharma, B., et al. (2022). Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. Polymers, 14(15), 3091.
  • Ghasemi-Mobarakeh, L., et al. (2014). Conductive polymers.
  • Khosa, A., et al. (2023). Advances in Phytonanotechnology: A Plant-Mediated Green Synthesis of Metal Nanoparticles Using Phyllanthus Plant Extracts and Their Antimicrobial and Anticancer Applications. International Journal of Molecular Sciences, 24(18), 14389.
  • Vdovenko, M. V., et al. (2021). Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids. Molecules, 26(24), 7709.
  • Iravani, S. (2011). Synthesis of silver nanoparticles: chemical, physical and biological methods. Research in Pharmaceutical Sciences, 6(1), 39-49.
  • Promsuwan, K., et al. (2022). Electrochemical Synthesis of Aminated Polyaniline/Multi-Walled Carbon Nanotube Composite for Selective Dopamine Detection in Artificial Urine. Polymers, 14(19), 4087.
  • Taylor & Francis Online. (n.d.). Conductive polymers – Knowledge and References.
  • Ghaedi, M., et al. (2014). Synthesis of silver nanoparticles using methanol and dichloromethane extracts of Pulicaria gnaphalodes (Vent.) Boiss. aerial parts. Journal of Nanoscience and Nanotechnology, 14(8), 5849-5854.
  • ResearchGate. (n.d.). The four major surface modification approaches for functionalisation of nanoparticles.

Sources

Application

Synthetic Procedures for N-Substituted (4-Aminophenyl)methanol Derivatives

Strategic Overview & Synthetic Logic The synthesis of N-substituted (4-aminophenyl)methanol derivatives presents a unique paradox in organic chemistry: the target molecule is a robust pharmacophore found in Antibody-Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Synthetic Logic

The synthesis of N-substituted (4-aminophenyl)methanol derivatives presents a unique paradox in organic chemistry: the target molecule is a robust pharmacophore found in Antibody-Drug Conjugates (ADCs) and polymer chemistry, yet it possesses an inherent "self-destruct" mechanism.

The p-aminobenzyl alcohol motif is electron-rich. Under acidic conditions or elevated temperatures, it undergoes 1,6-elimination to form an aza-quinone methide . This reactive intermediate rapidly polymerizes or reacts with nucleophiles, leading to tarry mixtures and low yields. Therefore, synthetic routes must be selected not just for bond formation efficiency, but for compatibility with the molecule's fragile stability profile.

Comparative Synthetic Routes
RouteMethodologyKey ReagentsProsCons
A Reductive Amination Aldehyde + NaBH(OAc)₃Mild conditions; convergent; avoids over-alkylation.Requires 4-aminobenzyl alcohol starting material (unstable).[1]
B Ester Reduction N-sub. Benzoate + LiAlH₄Scalable; starts from stable esters; high throughput.Requires rigorous anhydrous conditions; LiAlH₄ safety hazards.
C Pd-Catalyzed Coupling Aryl Halide + Amine + Pd(0)Access to N-aryl/heteroaryl derivatives; modular.High cost; catalyst removal (scavenging) required.

Critical Stability Mechanism (Safety & Handling)

Before attempting synthesis, researchers must understand the decomposition pathway. The formation of the aza-quinone methide is the primary cause of failure during workup and storage.

Handling Directive:

  • Avoid Acidic Workups: Never use HCl or strong acid to quench reactions.

  • Temperature Control: Maintain rotary evaporator bath temperatures < 40°C.

  • Storage: Store purified products at -20°C under Argon.

QuinoneMethide cluster_0 Stability Hazard: 1,6-Elimination SM N-Substituted (4-aminophenyl)methanol Inter Aza-Quinone Methide (Reactive) SM->Inter - H2O Acid H+ / Heat Acid->SM Poly Polymers / Tars (Irreversible) Inter->Poly Polymerization

Figure 1: The acid-catalyzed dehydration pathway leading to polymerization. This mechanism dictates the necessity of neutral/basic workup conditions.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gentle" Route)

Target: N-Alkyl derivatives (e.g., N-benzyl, N-ethyl). Rationale: Direct alkylation with halides leads to uncontrollable poly-alkylation. Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for selective mono-alkylation under mild conditions that preserve the benzyl alcohol moiety.

Reagents:

  • 4-Aminobenzyl alcohol (1.0 equiv)

  • Aldehyde (1.0 - 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under N₂, dissolve 4-aminobenzyl alcohol (10 mmol) and the requisite aldehyde (10 mmol) in anhydrous DCE (30 mL).

    • Note: If the aldehyde is unreactive, add glacial acetic acid (1-2 drops). Do not add excess acid due to the stability concerns cited in Section 2.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

    • Control Point: STAB is preferred over NaBH₃CN (toxic) and NaBH₄ (too reactive toward aldehydes).

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (ensure consumption of aldehyde).[1][2]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Do not use acid.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine.

  • Drying: Dry over Na₂SO₄ (anhydrous) and concentrate in vacuo (Bath < 40°C).

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/EtOAc.

Protocol B: LiAlH₄ Reduction of N-Substituted Benzoates

Target: Scale-up of N,N-dialkyl or bulky N-alkyl derivatives. Rationale: It is often easier to build the N-substitution pattern on the robust ethyl 4-aminobenzoate ester before reducing the ester to the alcohol.

Reagents:

  • Ethyl 4-(substituted-amino)benzoate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

  • THF (Anhydrous, inhibitor-free)

Step-by-Step Procedure:

  • Setup: Oven-dry a 3-neck flask, condenser, and addition funnel. Flush with Argon.

  • LAH Suspension: Suspend LiAlH₄ (25 mmol) in anhydrous THF (50 mL) at 0°C.

  • Addition: Dissolve the ester (10 mmol) in THF (20 mL). Add this solution dropwise to the LAH suspension over 30 minutes.

    • Exotherm Warning: Maintain internal temperature < 10°C.[1][2]

  • Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (65°C) for 1–2 hours.

  • Fieser Workup (Critical for Safety): Cool to 0°C. Carefully add the following in sequence with vigorous stirring:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used).[3]
    • 
       mL 15% aqueous NaOH.[4]
      
    • 
       mL Water.
      
  • Filtration: A granular white precipitate (lithium aluminates) will form. Filter through a pad of Celite. Wash the pad with warm THF.

  • Isolation: Concentrate the filtrate to yield the crude amino alcohol. This route often yields high purity (>95%) without chromatography.

Protocol C: Buchwald-Hartwig Amination

Target: N-Aryl or N-Heteroaryl derivatives. Rationale: Traditional nucleophilic substitution fails with electron-rich aryl halides. Pd-catalysis is required to couple 4-bromobenzyl alcohol with aryl amines.

Reagents:

  • 4-Bromobenzyl alcohol (1.0 equiv)

  • Amine Partner (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP or Xantphos (4 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Toluene (Degassed)

Step-by-Step Procedure:

  • Degassing: Sparge Toluene with Argon for 30 minutes.

  • Catalyst Pre-mix: In a glovebox or under Argon flow, combine Pd₂(dba)₃, Ligand, and NaOtBu in the reaction vessel. Add Toluene.

  • Substrate Addition: Add 4-bromobenzyl alcohol and the amine partner.

    • Note: Protect the alcohol as a silyl ether (TBS) if the substrate is prone to oxidation, though free alcohols are often tolerated in Buchwald couplings.

  • Heating: Seal the tube and heat to 80–100°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, and filter through Celite to remove Palladium black.

  • Purification: Column chromatography is essential to remove ligand byproducts.

Workflow Visualization

SyntheticWorkflow Start Select Starting Material RouteA Route A: 4-Aminobenzyl Alcohol Start->RouteA Simple Alkyls RouteB Route B: Ethyl 4-aminobenzoate Start->RouteB Scale-up / Dialkyls RouteC Route C: 4-Bromobenzyl Alcohol Start->RouteC Aryl / Heteroaryl StepA1 Reductive Amination (Aldehyde + STAB) RouteA->StepA1 StepB1 N-Alkylation / Substitution (on Ester) RouteB->StepB1 StepC1 Buchwald-Hartwig Coupling (Pd-Cat + Amine) RouteC->StepC1 Final Target: N-Substituted (4-aminophenyl)methanol StepA1->Final StepB2 Ester Reduction (LiAlH4) StepB1->StepB2 StepB2->Final StepC1->Final

Figure 2: Decision matrix for selecting the appropriate synthetic pathway based on the desired N-substituent.

References

  • Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • LiAlH4 Reduction Protocol: Dickman, D. A., et al. "Reduction of Amino Acids to Amino Alcohols."[4] Organic Syntheses, Coll.[4] Vol. 9, p. 539 (1998).

  • Buchwald-Hartwig Methodology: Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds."[5][6] Journal of the American Chemical Society, 1994, 116(13), 5969-5970.

  • Quinone Methide Stability: "Stability and Decomposition of 4-Aminobenzyl Alcohol." BenchChem Technical Notes, 2025.

  • Self-Immolative Linkers in ADCs: "4-Aminobenzyl Alcohol as a Self-Eliminating Linker." MedChemExpress Application Note.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude (4-Aminophenyl)-methanol Hydrochloride

Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the purification of (4-Aminophenyl)-methanol hydrochloride (also known as 4-Aminobenzyl alcohol HCl).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of (4-Aminophenyl)-methanol hydrochloride (also known as 4-Aminobenzyl alcohol HCl).

This compound presents a unique "double-edge" stability challenge:

  • Oxidation Sensitivity: The electron-rich aniline moiety is prone to oxidation (browning) upon air exposure.

  • Acid Sensitivity: The benzyl alcohol moiety is susceptible to acid-catalyzed self-condensation (polymerization) or etherification, particularly when heated in the presence of the HCl counterion.

Compound Snapshot:

  • CAS: 170926-25-7 (HCl salt) / 623-04-1 (Free base)

  • Appearance: White to off-white crystalline solid.[1]

  • Storage: -20°C, hygroscopic, light-sensitive. Store under inert gas (Argon/Nitrogen).

  • Solubility Profile (HCl Salt):

    • High: Water, Methanol, DMSO.

    • Moderate/Low: Ethanol, Isopropanol (Hot).

    • Insoluble: Diethyl ether, Hexanes, Ethyl Acetate, Acetone (Cold).

Impurity Profiling: Know Your Enemy

Before purifying, identify the likely contaminants based on your synthesis route (typically reduction of 4-nitrobenzyl alcohol).[2]

Impurity TypeOriginVisual IndicatorRemoval Strategy
4-Nitrobenzyl alcohol Unreacted Starting MaterialYellow tintPolarity difference (remains in mother liquor during recrystallization).
Azo/Azoxy dimers Oxidation byproductsDeep orange/red colorActivated charcoal treatment or Acid-Base swing.
Polymeric Benzyls Acid-catalyzed condensationGummy/Sticky residueInsoluble in hot ethanol; filtration required.
Inorganic Salts Reduction catalysts (Fe, Sn)White/Grey non-crystallineInsolubility in dry organic solvents (MeOH/EtOH).

Primary Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing trace organic impurities from crude solids that are already >85% pure.

Critical Warning: Do NOT boil this salt in solvent for extended periods. Prolonged heating of benzyl alcohols in acidic media triggers polymerization.

Solvent System:

  • Primary Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Anti-Solvent: Diethyl Ether or Acetone.

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add Isopropanol (approx. 10-15 mL per gram).

  • Gentle Heating: Heat to 60-70°C. Do not reflux vigorously. Swirl until dissolved.

    • Troubleshooting: If insoluble particles remain after 5 mins, filter hot (remove inorganic salts/polymers).

  • The "Crash" (Optional): If the solid is too soluble, add Diethyl Ether dropwise to the hot solution until a faint turbidity (cloudiness) persists. Add 1-2 drops of Ethanol to clear it.

  • Crystallization: Remove from heat. Let cool to room temperature slowly (20 mins), then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white crystals under vacuum / inert atmosphere.

  • Wash: Wash the cake with cold Isopropanol/Ether (1:1 mixture).

  • Drying: Dry under high vacuum at room temperature. Avoid oven drying >40°C.

Protocol B: Acid-Base Swing (The "Reset" Button)

Best for: Highly colored crude, sticky gums, or removing inorganic salts.

Mechanism: Temporarily neutralizes the salt to the free base (soluble in organics), washes away salts/impurities, and regenerates the clean HCl salt.

Step-by-Step:

  • Neutralization: Dissolve crude HCl salt in minimum water. Carefully adjust pH to ~9-10 using saturated NaHCO₃ or 1M NaOH. The free base will precipitate or oil out.

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) (3x).

    • Why EtOAc? It dissolves the free amine well but leaves behind inorganic salts in the water.

  • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[2][3]

  • Salt Regeneration:

    • Cool the EtOAc solution to 0°C.

    • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

    • The purified HCl salt will precipitate immediately as a white solid.

  • Filtration: Filter and wash with dry Ether.

Troubleshooting & FAQs

Q1: My product turned pink/brown during drying. What happened?

  • Cause: Oxidation.[2] The amino group reacted with air, likely accelerated by residual moisture or light.

  • Fix: Re-wash the solid with cold ether to remove the surface oxidation layer. Ensure the final drying step is under high vacuum and store under Argon.

Q2: I obtained a sticky "gum" instead of crystals.

  • Cause: Solvent trapped in the crystal lattice or presence of polymeric impurities.

  • Fix: Perform a Trituration . Suspend the gum in Diethyl Ether or Hexane and sonicate vigorously. This often breaks the gum and forces the solid to crystallize. If that fails, switch to Protocol B (Acid-Base Swing).

Q3: The melting point is lower than the literature value (157-159°C).

  • Cause: Wet salt (solvent depression) or residual starting material.

  • Fix: Run an NMR.

    • If solvent peaks exist:[4] Dry longer.

    • If aromatic peaks match starting material: Recrystallize again using Ethanol/Acetone.

Q4: Can I use Methanol for recrystallization?

  • Advisory: Methanol is often too good a solvent (high solubility even when cold), leading to poor recovery yields. Use Ethanol or Isopropanol instead.

Decision Logic (Visualization)

The following diagram outlines the decision process for selecting the correct purification route based on your crude material's state.

PurificationLogic Start Start: Crude Material Assessment CheckPurity Is Purity > 85%? (Check TLC/NMR) Start->CheckPurity CheckColor Is Material Highly Colored (Red/Brown)? CheckPurity->CheckColor No (<85%) Recryst Protocol A: Recrystallization (IPA/Ether) CheckPurity->Recryst Yes (>85%) CheckColor->Recryst No (Just impure) AcidBase Protocol B: Acid-Base Swing (EtOAc Extraction) CheckColor->AcidBase Yes (Oxidized) Success Pure White Solid (Store -20°C) Recryst->Success Crystals Formed Gum Sticky Gum Formed Recryst->Gum Failed (Oiling out) AcidBase->Success Precipitate with HCl Trituration Trituration (Sonicate in Ether) Trituration->AcidBase Remains Sticky Trituration->Success Solidifies Gum->Trituration Attempt Rescue

Caption: Decision tree for selecting the optimal purification pathway based on crude purity and physical state.

References

  • BenchChem. (2025).[2][3][5] Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Retrieved from

  • Google Patents. (1968). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives. Retrieved from

  • PubChem. (2024).[6] (4-Aminophenyl)-methanol hydrochloride (Compound CID 17859737). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). 4-Aminobenzyl alcohol Safety Data Sheet. Retrieved from

Sources

Optimization

identifying degradation products of (4-Aminophenyl)-methanol hydrochloride

Topic: Identification of Degradation Products & Stability Profiling Introduction Welcome to the technical support hub for (4-Aminophenyl)-methanol hydrochloride (also known as 4-Aminobenzyl alcohol HCl; CAS: 170926-25-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Degradation Products & Stability Profiling

Introduction

Welcome to the technical support hub for (4-Aminophenyl)-methanol hydrochloride (also known as 4-Aminobenzyl alcohol HCl; CAS: 170926-25-7).[1]

As researchers, we often treat this compound as a simple building block, but its bifunctional nature (an electron-rich aniline coupled with a benzylic alcohol) makes it chemically "schizophrenic." It is prone to two distinct degradation vectors: oxidative dehydrogenation and acid-catalyzed polycondensation .

This guide moves beyond generic advice. We will dissect the specific impurity profiles you are seeing on your chromatograms, explain why your white powder turned brown, and provide a self-validating protocol to confirm these degradation products in your own lab.

Part 1: The Degradation Matrix

Before troubleshooting, you must understand what you are looking for. The following diagram illustrates the two primary degradation pathways: Oxidation (exposure to air/light) and Polymerization (exposure to moisture/acid/heat).

Pathway Visualization

DegradationPathways Start (4-Aminophenyl)-methanol (MW 123.15) Aldehyde 4-Aminobenzaldehyde (MW 121.14) [Oxidation] Start->Aldehyde -2H (Air/Light) Carbocation Benzylic Carbocation Intermediate Start->Carbocation H+ (Acid/Heat) Acid 4-Aminobenzoic Acid (PABA) (MW 137.14) [Deep Oxidation] Aldehyde->Acid +O (Prolonged) Dimer Diphenylmethane Dimer (MW ~228) [Acid Condensation] Carbocation->Dimer + Monomer Polymer Poly(aminobenzyl) Oligomers (Brown Tar) Dimer->Polymer Chain Growth

Figure 1: Mechanistic divergence of 4-Aminobenzyl alcohol degradation. The oxidative path leads to discrete impurities; the condensation path leads to polymeric "tars."

Degradation Product Data Table

Use this table to correlate peaks in your LC-MS or HPLC data.

CompoundStructure DescriptionMW (Free Base)Observed Ion [M+H]+Est. RRT (RP-HPLC)*Key Diagnostic
Parent 4-Aminobenzyl alcohol123.15124.11.00UV

~240, 290 nm
Impurity A 4-Aminobenzaldehyde121.14122.1~1.2 - 1.4Distinct aldehyde carbonyl stretch in IR; UV shift
Impurity B 4-Aminobenzoic Acid137.14138.1~0.6 - 0.8Elutes early in acidic mobile phase; matches PABA std
Impurity C Dimer (Methylene bridge)228.29229.3> 2.0Late eluter; often broad peak shape
Impurity D Azodibenzyl alcohol244.29245.3> 2.5Yellow color; formed via N-oxidation coupling

*Note: Relative Retention Times (RRT) vary by column (C18 vs. Phenyl-Hexyl) and pH. At acidic pH (0.1% Formic Acid), the acid (Impurity B) usually elutes first.

Part 2: Troubleshooting & FAQs

Scenario 1: The "Ghost" Peak

Q: I see a new peak at RRT 1.2 that grows when my sample sits in the autosampler. It has a mass of 122 Da. What is it?

A: This is 4-Aminobenzaldehyde .[2]

  • The Cause: Your sample is oxidizing in solution. The benzylic alcohol is dehydrogenating to the aldehyde. This is accelerated if your autosampler is not cooled or if the sample solvent contains dissolved oxygen.

  • The Fix:

    • Solvent: Use degassed solvents.[2]

    • Temperature: Keep the autosampler at 4°C.

    • Additive: Add 0.1% sodium metabisulfite to the sample diluent (if compatible with your next step) to act as a sacrificial antioxidant.

Scenario 2: The "Brown Tar" Phenomenon

Q: My solid material was white, but after a month at room temperature, it turned yellow/brown and is not fully soluble. LC-MS shows a smear of high molecular weight peaks.

A: You are experiencing Acid-Catalyzed Polycondensation .

  • The Mechanism: Since you have the Hydrochloride salt, the local environment is acidic. Moisture (even trace humidity) allows the protonation of the hydroxyl group (

    
    ), which leaves as water. The resulting carbocation attacks the electron-rich ring of a neighboring molecule.
    
  • The Causality: This is a chain reaction. Once it starts, water is produced, which further facilitates proton transfer and mobility.

  • The Fix:

    • Desiccation: Store strictly over desiccant (P2O5 or Silica).

    • Cold Storage: -20°C is mandatory to arrest the kinetics of the Friedel-Crafts alkylation.

Scenario 3: Mass Balance Discrepancy

Q: My main peak is 95%, but I only see 1% impurities. Where is the missing 4%?

A: Check your Detection Wavelength and Column Wash .

  • Response Factors: 4-Aminobenzaldehyde has a much higher UV extinction coefficient than the alcohol due to extended conjugation. A small amount looks like a huge peak. Conversely, polymers may have lower solubility and precipitate on the column guard, never reaching the detector.

  • Action: Run a "sawtooth" gradient wash (up to 95% Organic) at the end of your method to elute hydrophobic dimers/oligomers.

Part 3: Validated Protocols

Protocol A: Forced Degradation Study (Self-Validation)

To confirm the identity of impurities in your specific method, perform this rapid stress test.

Materials:

  • 1 mg/mL (4-Aminophenyl)-methanol HCl in Water/Acetonitrile (50:50).

  • 0.1 N HCl, 0.1 N NaOH, 3% H2O2.

Workflow:

  • Acid Stress (Polymerization Check):

    • Mix 1 mL sample + 0.1 mL 1 N HCl. Heat at 60°C for 1 hour.

    • Result: Expect decrease in parent peak and appearance of late-eluting dimers (RRT > 2.0).

  • Oxidative Stress (Aldehyde Check):

    • Mix 1 mL sample + 0.1 mL 3% H2O2. Room temp for 30 mins.

    • Result: Expect appearance of Peak at [M+H]+ 122 (Aldehyde) and potentially 138 (Acid).

  • Base Stress (Instability Check):

    • Mix 1 mL sample + 0.1 mL 0.1 N NaOH.

    • Result: Rapid degradation. The free base is highly reactive. Note: This confirms why the HCl salt is the preferred commercial form.

Protocol B: Recommended HPLC Method

If you are developing a new method, start here.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 60% B over 10 mins, hold 2 mins.

  • Flow: 1.0 mL/min.[3]

  • Temp: 25°C.

  • Detection: 254 nm (General) and 280 nm (Specific for oxidized species).

Part 4: Storage & Handling Directives

To prevent the degradation described above, adhere to these "Gold Standard" storage rules:

  • Temperature: Store at -20°C . (Room temperature storage degrades the HCl salt over 3-6 months).

  • Atmosphere: Argon or Nitrogen backfill is critical after every use.

  • Container: Amber glass (light protection) with Parafilm seal (moisture barrier).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Troubleshooting

managing side reactions in (4-Aminophenyl)-methanol hydrochloride synthesis

Topic: Managing Side Reactions & Impurity Profiles Audience: Process Chemists, R&D Scientists, Drug Development Professionals[1] Executive Summary: The "Deceptive Simplicity" of 4-Aminobenzyl Alcohol Synthesizing (4-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Side Reactions & Impurity Profiles Audience: Process Chemists, R&D Scientists, Drug Development Professionals[1]

Executive Summary: The "Deceptive Simplicity" of 4-Aminobenzyl Alcohol

Synthesizing (4-Aminophenyl)-methanol (4-aminobenzyl alcohol) and its hydrochloride salt presents a classic chemoselectivity paradox. The molecule contains two reactive centers that often work against each other during synthesis:

  • The Benzylic Alcohol: Prone to hydrogenolysis (over-reduction to a methyl group) under standard catalytic hydrogenation conditions.[1]

  • The Amino Group: Electron-donating nature activates the benzylic position, making it highly susceptible to acid-catalyzed polymerization via quinone methide intermediates.[1]

This guide provides technical solutions to these competing side reactions, ensuring high purity and yield.

Module 1: The Hydrogenolysis Trap (Formation of p-Toluidine)

User Complaint: "My product contains 10-20% p-toluidine impurity that I cannot separate."

Root Cause: When reducing 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol using catalytic hydrogenation, the benzylic C-O bond is weakened.[1] Standard catalysts like Palladium on Carbon (Pd/C) are excellent at cleaving benzylic ethers and alcohols.[1] This leads to hydrogenolysis , where the hydroxyl group is replaced by hydrogen, yielding p-toluidine.[1]

Technical Solution: You must decouple the nitro-reduction potential from the benzyl-cleavage potential.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Catalyst Switch to Pt/C or PtO₂ (Adams' Catalyst) Platinum is far less active toward benzylic C-O hydrogenolysis than Palladium while remaining effective for nitro reduction [1].[1]
Catalyst Poison Add Vanadium or Sulfided Pt If using Pd is unavoidable, use a poisoned catalyst (e.g., 5% Pd/C sulfided) to inhibit the surface sites responsible for C-O cleavage.
Solvent Ethanol or Methanol (Neutral) Avoid acidic media (e.g., acetic acid), which accelerates hydrogenolysis by protonating the hydroxyl group, making it a better leaving group [2].[1]
H₂ Pressure Lower Pressure (1-3 atm) High pressure favors the more difficult C-O cleavage.[1] Keep pressure mild.

Visualizing the Divergence:

Hydrogenolysis Target Target: 4-Aminobenzyl Alcohol Impurity Impurity: p-Toluidine Target->Impurity Hydrogenolysis (Pd/C, Acid, High H2) Start Start: 4-Nitrobenzyl Alcohol Start->Target Nitro Reduction (Pt/C, Mild H2) Start->Impurity Direct Over-reduction

Figure 1: Reaction pathway showing the critical branch point between the desired product and the p-toluidine impurity.

Module 2: The Polymerization Trap (Acid Sensitivity)

User Complaint: "Upon adding HCl to form the salt, the solution turned into a gummy, insoluble solid."

Root Cause: This is the most critical handling error. The para-amino group is a strong electron donor.[1] In the presence of acid, the benzylic hydroxyl group is protonated and leaves as water. This generates a resonance-stabilized carbocation (or quinone methide intermediate) that electrophilically attacks the amino group of another molecule.[1] This chain reaction creates an insoluble oligomer/polymer [3].[1]

Technical Solution: Salt formation must be performed under strictly anhydrous conditions at low temperatures to prevent the elimination of water.

Troubleshooting Protocol:

ParameterCritical ControlWhy?
Water Content Strictly Anhydrous Water acts as a proton shuttle and facilitates the equilibrium toward the carbocation.[1] Use anhydrous solvents (Ether, IPA).[1]
Acid Source Dry HCl Gas or HCl/Dioxane NEVER use aqueous concentrated HCl.[1] The heat of neutralization + water = instant polymer.
Temperature < 0°C (Ice/Salt Bath) Kinetic control is required to favor salt crystallization over the condensation reaction.
Stoichiometry Exact 1.0 Equivalent Excess acid promotes the instability of the benzylic position.

Visualizing the Polymerization Mechanism:

Polymerization Monomer 4-Aminobenzyl Alcohol Protonated Protonated Intermediate (R-NH2-Ph-CH2-OH2+) Monomer->Protonated + H+ (Acid) Carbocation Reactive Carbocation / Quinone Methide Protonated->Carbocation - H2O (Heat/Aq. Acid) Polymer Insoluble Polymer (Gummy Residue) Carbocation->Polymer + Monomer (Attack by NH2)

Figure 2: The acid-catalyzed pathway leading to polymerization.[1][2] Note that water elimination is the trigger step.

Module 3: Oxidation & Storage (Discoloration)

User Complaint: "The white powder turned brown/black after 24 hours on the bench."

Root Cause: Aniline derivatives are notoriously sensitive to air oxidation, forming azo, azoxy, or quinoid impurities.[1] The presence of the benzylic alcohol adds a second oxidation site (to aldehyde/acid).

Stability Protocol:

  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Handling: Minimize light exposure (amber glassware).

  • Rescue: If the product is slightly brown, recrystallize immediately from degassed water/ethanol. If black, purification is likely impossible due to complex radical polymerization products.[1]

Standardized Experimental Protocols
Protocol A: Selective Hydrogenation (Minimizing p-Toluidine)

Use this method to generate the free base safely.[1]

  • Setup: Charge a high-pressure reactor with 4-nitrobenzyl alcohol (10.0 g, 65.3 mmol) and Methanol (100 mL).

  • Catalyst: Add PtO₂ (Adams' Catalyst) (100 mg, 1 wt%) or 5% Pt/C (sulfided). Do not use Pd/C.

  • Reaction: Purge with N₂ (3x), then H₂ (3x). Pressurize to 30 psi (2 atm) . Stir vigorously at 25°C .

    • Note: Monitor by HPLC/TLC every hour.[1] Stop immediately upon consumption of starting material to prevent over-reduction.[1]

  • Workup: Filter catalyst through Celite under N₂ atmosphere (catalyst is pyrophoric). Concentrate filtrate at <40°C.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3]

Protocol B: Safe Hydrochloride Salt Formation

Use this method ONLY if the salt form is strictly required. The free base is generally more stable.

  • Dissolution: Dissolve pure 4-aminobenzyl alcohol (1.0 g) in anhydrous Isopropanol (IPA) (10 mL) under Nitrogen. Cool to -10°C .[1]

  • Acidification: Slowly add 1.0 M HCl in anhydrous Diethyl Ether (or Dioxane) dropwise.

    • Critical: Maintain temperature < 0°C. Do not overshoot stoichiometry (1.0 eq).

  • Isolation: A white precipitate should form immediately.[1] Stir for 10 mins at 0°C.

  • Filtration: Filter rapidly under a blanket of Nitrogen.[1] Wash with cold anhydrous ether.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅. Do not heat.

References
  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for Pt vs Pd selectivity in benzyl alcohol reduction).

  • BenchChem Technical Support. (2025). "Synthesis of 4-Aminobenzyl Alcohol: Key Side Reactions."

  • Organic Syntheses. (1955).[1] "o-Aminobenzyl Alcohol" (Methodology adapted for p-isomer stability considerations).[1] Org.[1][4][5] Synth. Coll. Vol. 3, p. 276.[1][5]

  • Sterling Drug Inc. (1968).[1] "Process for producing 4-aminobenzyl alcohol derivatives." US Patent 3,379,620.[1][6] (Describes salt formation challenges).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternative Reagents for (4-Aminophenyl)methanol Hydrochloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals (4-Aminophenyl)methanol, often used as its hydrochloride salt, is a bifunctional building block of significant interest in organic synthesis, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Aminophenyl)methanol, often used as its hydrochloride salt, is a bifunctional building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, possessing both a nucleophilic aromatic amine and a primary alcohol, allows for its versatile incorporation into a diverse range of molecular architectures. Two of its most prominent applications include the synthesis of benzoxazine resins and its role as a self-immolative linker in Antibody-Drug Conjugates (ADCs).

However, the reactivity and solubility of (4-aminophenyl)methanol hydrochloride can present challenges in certain synthetic contexts. The presence of the free amine can lead to side reactions, and the hydrochloride salt may have limited solubility in common organic solvents. This guide provides a comprehensive comparison of alternative reagents and strategies that can be employed to overcome these limitations, offering researchers greater flexibility and control in their synthetic endeavors. We will explore three main categories of alternatives:

  • Structural Isomers: A direct comparison with ortho-(2-aminophenyl)methanol and meta-(3-aminophenyl)methanol to understand the impact of substituent positioning on reactivity.

  • N-Protected Derivatives: The use of protecting groups, such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), to temporarily mask the amine functionality, thereby preventing side reactions and improving solubility.

  • Structural Analogues for Self-Immolative Linkers: An exploration of alternative scaffolds that mimic the self-immolative properties of the p-aminobenzyl alcohol core, crucial for the controlled release of payloads in ADCs.

This guide will delve into the synthetic utility of these alternatives, providing experimental data, detailed protocols, and a discussion of the underlying chemical principles that govern their performance.

Structural Isomers: The Impact of Regiochemistry on Reactivity

The positional isomers of (4-aminophenyl)methanol, namely 2-aminobenzyl alcohol and 3-aminobenzyl alcohol, offer a straightforward alternative, with their reactivity being primarily influenced by electronic and steric effects.

Reactivity in Benzoxazine Synthesis

Benzoxazines are a class of thermosetting polymers with excellent thermal and mechanical properties. Their synthesis typically involves the condensation of a phenol, a primary amine, and formaldehyde. The aminobenzyl alcohols can serve as the amine component, leading to the formation of N-substituted benzoxazines.

The position of the amino group relative to the hydroxymethyl group significantly impacts the propensity for intramolecular hydrogen bonding and the steric hindrance around the reactive sites. In the case of 2-aminobenzyl alcohol , the proximity of the amino and hydroxymethyl groups can facilitate intramolecular hydrogen bonding, which may influence its nucleophilicity and reaction kinetics. For 3-aminobenzyl alcohol , the electronic effects of the two groups are less pronounced on each other compared to the ortho and para isomers.

While direct head-to-head kinetic studies are limited in the literature, qualitative observations suggest that the para isomer (4-aminobenzyl alcohol) often provides a good balance of reactivity and steric accessibility. However, the choice of isomer can be a useful tool for fine-tuning the properties of the resulting benzoxazine polymer.

Table 1: Comparison of Aminobenzyl Alcohol Isomers in Benzoxazine Synthesis

Property2-Aminobenzyl Alcohol (ortho)3-Aminobenzyl Alcohol (meta)4-Aminobenzyl Alcohol (para)
Reactivity Moderate to high; influenced by intramolecular hydrogen bonding.Moderate.High.
Steric Hindrance Higher, due to proximity of substituents.Lower than ortho.Lower than ortho.
Polymer Properties May lead to polymers with different cross-linking densities and thermal properties compared to those from the para isomer.Can be used to introduce variations in the polymer backbone.Well-established for producing high-performance polybenzoxazines.
Experimental Protocol: Synthesis of a Benzoxazine Monomer using 2-Aminobenzyl Alcohol

This protocol describes a general procedure for the synthesis of a 3,1-benzoxazine derivative.

Materials:

  • 2-Aminobenzyl alcohol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-aminobenzyl alcohol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add CuI (0.1 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzoxazine monomer.[1]

Benzoxazine_Synthesis reagent1 2-Aminobenzyl Alcohol reaction + reagent1->reaction reagent2 Aromatic Aldehyde reagent2->reaction catalyst CuI catalyst->reaction Toluene, Heat product 3,1-Benzoxazine Derivative reaction->product

Caption: General scheme for the synthesis of 3,1-benzoxazine derivatives.

N-Protected Derivatives: Enhancing Control and Solubility

Protecting the nucleophilic amino group of (4-aminophenyl)methanol as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is a powerful strategy to prevent unwanted side reactions and improve solubility in organic solvents. The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal.

Comparison of Boc and Cbz Protecting Groups

The Boc group is widely used due to its stability under a broad range of conditions and its facile removal with acid (e.g., trifluoroacetic acid, TFA). This makes it orthogonal to many other protecting groups used in complex molecule synthesis.

The Cbz group , on the other hand, is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This provides an alternative deprotection strategy that is orthogonal to acid-labile groups like Boc.

Table 2: Comparison of Boc and Cbz Protected (4-Aminophenyl)methanol

PropertyBoc-ProtectedCbz-Protected
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Stability Stable to base, nucleophiles, and catalytic hydrogenation.Stable to acid and base.
Deprotection Acid-labile (e.g., TFA, HCl).Catalytic hydrogenolysis (H₂/Pd-C).
Orthogonality Orthogonal to Cbz and Fmoc groups.Orthogonal to Boc and Fmoc groups.
Applications Solid-phase peptide synthesis (SPPS), multi-step organic synthesis.Solution-phase and solid-phase peptide synthesis, natural product synthesis.
Experimental Protocol: Synthesis of Boc-Protected (4-Aminophenyl)methanol

Materials:

  • (4-Aminophenyl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 0.1 N Hydrochloric acid solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (4-aminophenyl)methanol (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Add DIPEA (1.0 eq.) followed by the dropwise addition of a solution of Boc₂O (1.0 eq.) in THF.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 0.1 N HCl solution to remove unreacted amine and DIPEA.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected product.[2]

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection start_prot (4-Aminophenyl)methanol reaction_prot + start_prot->reaction_prot reagent_prot Boc₂O or Cbz-Cl reagent_prot->reaction_prot Base product_prot N-Protected (4-Aminophenyl)methanol reaction_prot->product_prot start_deprot N-Protected (4-Aminophenyl)methanol reaction_deprot start_deprot->reaction_deprot reagent_deprot Acid (for Boc) or H₂/Pd-C (for Cbz) reagent_deprot->reaction_deprot product_deprot (4-Aminophenyl)methanol reaction_deprot->product_deprot Self_Immolation ADC Antibody-Drug Conjugate Trigger Trigger (e.g., Enzyme) ADC->Trigger Internalization Cleavage Linker Cleavage Trigger->Cleavage SelfImmolation Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Unmasking of Amine Payload Active Payload SelfImmolation->Payload Byproducts Linker Fragments SelfImmolation->Byproducts

Caption: The mechanism of payload release from an ADC via a self-immolative linker.

Conclusion

(4-Aminophenyl)methanol hydrochloride is a valuable and versatile reagent in organic synthesis. However, for researchers seeking to fine-tune reactivity, improve solubility, or explore novel drug delivery systems, a range of viable alternatives exists.

  • Structural isomers offer a simple and effective way to modulate steric and electronic properties, which can be particularly useful in polymer chemistry.

  • N-protected derivatives provide a robust strategy for controlling the reactivity of the amino group, enabling more complex and selective transformations. The choice between Boc and Cbz protection allows for orthogonal deprotection strategies, which are essential in multi-step synthesis.

  • Structural analogues for self-immolative linkers are at the forefront of innovation in ADC technology. By modifying the core scaffold of the linker, researchers can precisely control the rate of payload release, leading to more effective and safer targeted therapies.

The selection of an appropriate alternative will depend on the specific requirements of the synthetic target and the desired properties of the final product. This guide provides a framework for making an informed decision, supported by experimental data and detailed protocols, to empower researchers in their pursuit of novel and impactful chemical entities.

References

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 2021.

  • A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Delivery. BenchChem, 2025.

  • Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs, 2025.

  • A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. Organic & Biomolecular Chemistry, 2010.

  • Modifications of the Self-Immolative Spacer PABOH in Antibody Drug Conjugates. Worcester Polytechnic Institute, 2014.

  • Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. PMC, 2013.

  • Synthesis of 4H-3,1-benzoxazine derivatives from 2-aminobenzyl alcohol... ResearchGate.

  • heterocyclic self-immolative linkers and conjugates. WIPO Patentscope.

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Bentham Science.

  • A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. Organic & Biomolecular Chemistry (RSC Publishing).

  • BOC-4-AMINOBENZYLALCOHOL synthesis. ChemicalBook.

  • Recent advances in self-immolative linkers and their applications in polymeric reporting systems. RSC Publishing.

  • Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modification | Request PDF. ResearchGate.

  • Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. PubMed, 2018.

Sources

Comparative

Technical Benchmark: Synthesis Strategies for (4-Aminophenyl)-methanol Hydrochloride

Executive Summary: The "Self-Immolative" Challenge (4-Aminophenyl)-methanol (4-Aminobenzyl alcohol) is a critical intermediate in the synthesis of self-immolative linkers for Antibody-Drug Conjugates (ADCs) and prodrugs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Self-Immolative" Challenge

(4-Aminophenyl)-methanol (4-Aminobenzyl alcohol) is a critical intermediate in the synthesis of self-immolative linkers for Antibody-Drug Conjugates (ADCs) and prodrugs. Its structural utility—an electron-rich aniline ring coupled with a benzylic alcohol—is also its primary stability liability.

The Core Problem: The free base is inherently unstable. The nucleophilic amine at the para position facilitates the elimination of the hydroxyl group, leading to rapid polymerization (formation of polybenzyl ethers) or oxidation upon exposure to air.

The Solution: This guide benchmarks the three primary synthesis routes, establishing that Catalytic Hydrogenation followed by Immediate Salt Formation is the only process capable of delivering pharmaceutical-grade purity (>98%) with high stability.

Strategic Decision Matrix

The following table compares the three most prevalent synthesis methodologies based on experimental yield, scalability, and "Green Chemistry" metrics.

FeatureMethod A: Catalytic Hydrogenation Method B: Dissolving Metal (Fe/HCl) Method C: Hydride Reduction (LiAlH₄)
Precursor 4-Nitrobenzyl alcohol4-Nitrobenzyl alcohol4-Aminobenzoic acid (or ester)
Reagent H₂ (gas) / Pd-CIron Powder / NH₄Cl or HClLiAlH₄ (Lithium Aluminum Hydride)
Yield 92 - 96% 75 - 85%60 - 75%
Purity (HPLC) >99% (Clean profile)~95% (Trace metal contamination)Variable (Side reactions common)
Scalability High (Flow chemistry compatible)Low (Sludge formation limits scale)Low (Exothermic/Safety risks)
Atom Economy Excellent Poor (Stoichiometric metal waste)Poor (Aluminum salts waste)
Cost Moderate (Catalyst cost)Low (Reagents are cheap)High (Reagent & Safety cost)

Visualizing the Synthesis Landscape

The following diagram outlines the chemical pathways and the critical "trap" of polymerization that must be avoided.

SynthesisPathways Nitro 4-Nitrobenzyl Alcohol (Precursor A) FreeBase 4-Aminobenzyl Alcohol (Free Base - UNSTABLE) Nitro->FreeBase Route A: H2/Pd-C (Reduction) Nitro->FreeBase Route B: Fe/HCl Acid 4-Aminobenzoic Acid (Precursor B) Acid->FreeBase Route C: LiAlH4 Polymer Polymerized Gum (Degradation Product) FreeBase->Polymer Self-Condensation (Time/Heat/Air) Product (4-Aminophenyl)methanol Hydrochloride (STABLE TARGET) FreeBase->Product HCl/Dioxane (Immediate Acidification)

Figure 1: Synthesis pathways highlighting the critical instability of the free base intermediate.

Deep Dive: Method A - Catalytic Hydrogenation (Recommended)

This method is the industry standard due to its cleanliness. The reduction of the nitro group is highly chemoselective under neutral conditions, preserving the benzyl alcohol.

Protocol Design & Causality

Step 1: Preparation

  • Reagents: 4-Nitrobenzyl alcohol (1.0 eq), 10% Pd/C (5 wt% loading), Methanol (10 volumes).

  • Why Methanol? High solubility of the nitro-precursor and the amino-product allows for homogenous reaction kinetics.

Step 2: Hydrogenation

  • Process: Charge the vessel with nitrogen, then introduce Hydrogen gas (H₂) at 3–5 bar (40–70 psi). Stir vigorously at room temperature for 2–4 hours.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. Look for the disappearance of the nitro peak.

  • Note: Avoid heating >40°C to prevent thermal degradation of the forming amine.

Step 3: Catalyst Removal (Filtration)

  • Process: Filter the reaction mixture through a Celite pad under an inert atmosphere (Nitrogen blanket).

  • Safety: Dry Pd/C is pyrophoric. Keep the filter cake wet with solvent at all times.

Step 4: The Critical Salt Formation (The "Locking" Step)

  • Process: Do not evaporate to dryness yet. While the filtrate is stirring, add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Observation: A white precipitate should form immediately.

  • Why? Protonating the amine (

    
    ) deactivates its nucleophilicity. This prevents it from attacking the alcohol group of neighboring molecules, effectively "locking" the molecule in a stable state [1].
    

Step 5: Isolation

  • Concentrate the solvent to ~20% volume, add Diethyl Ether or MTBE to maximize precipitation, filter, and dry under vacuum.

Deep Dive: Method B - Iron-Mediated Reduction (Alternative)

For laboratories lacking high-pressure hydrogenation equipment, the Béchamp reduction (or modifications using Fe/NH₄Cl) is a robust alternative, though it generates significant waste.

Protocol Design & Causality

Step 1: Activation

  • Reagents: Iron powder (3-5 eq), Ammonium Chloride (NH₄Cl, 5 eq), Ethanol/Water (4:1 ratio).[1]

  • Mechanism: NH₄Cl acts as a weak electrolyte/acid source, activating the iron surface without the harshness of concentrated HCl, which could chlorinate the alcohol group [2].

Step 2: Reflux

  • Heat the mixture to reflux (approx. 70-80°C). Add 4-Nitrobenzyl alcohol portion-wise.

  • Duration: 1–3 hours. The reaction is heterogeneous; vigorous stirring is non-negotiable to ensure surface contact with the iron.

Step 3: Workup (The Bottleneck)

  • Filtration: Filter hot through Celite to remove iron oxide sludge. Wash with hot ethanol.

  • Challenge: Iron residues often pass through or clog filters.

  • Basification: The filtrate may be slightly acidic.[2] Neutralize with NaHCO₃, extract into Ethyl Acetate.

Step 4: Acidification

  • Dry the organic layer (Na₂SO₄), then immediately treat with HCl gas or HCl/solvent to precipitate the hydrochloride salt.

Critical Control Point: Stability & Storage

The difference between a successful synthesis and a black tarry failure lies in the handling of the free base.

Mechanism of Failure (Polymerization)

As illustrated in the diagram below, the para-amino group is a strong electron donor (resonance). It facilitates the departure of the hydroxyl group (as water or hydroxide), creating a transient quinone methide-like species or simply allowing SN2 attack by another amine.

Instability MoleculeA Molecule A (Nucleophile: -NH2) Complex Transition State (Self-Condensation) MoleculeA->Complex Attack MoleculeB Molecule B (Electrophile: -CH2OH) MoleculeB->Complex Polymer Polybenzyl Ether / Polymer (Irreversible Solid) Complex->Polymer - H2O

Figure 2: Mechanism of self-condensation in the free base form.

Storage Requirements:

  • Form: Always store as the Hydrochloride (HCl) salt.

  • Temperature: -20°C for long term; 2-8°C for active use.

  • Atmosphere: Argon or Nitrogen flush is required to prevent oxidation of the aniline ring [3].

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) Protocols. Retrieved from [Link]

  • PubChem. (2024).[3][4] (4-Aminophenyl)-methanol hydrochloride Compound Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized (4-Aminophenyl)-methanol Hydrochloride

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of (4-Aminophenyl)-methanol hydrochloride, a versatile building block in pharmaceutical synthesis.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources to ensure scientific integrity.

The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and overall quality of a final drug product.[2] Regulatory bodies have stringent guidelines for the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[3] Therefore, a multi-faceted analytical approach is often necessary to ensure the purity of synthesized compounds like (4-Aminophenyl)-methanol hydrochloride.

Orthogonal Analytical Approaches for Robust Purity Determination

A comprehensive purity assessment relies on the application of multiple, independent (orthogonal) analytical techniques. Each method provides a unique perspective on the sample's composition, and their collective data builds a comprehensive and trustworthy purity profile. The most prevalent and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA).

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized (4-Aminophenyl)-methanol hydrochloride, integrating the analytical techniques discussed in this guide.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity & Impurity Profiling cluster_structural_verification Structural Confirmation & Quantification cluster_thermal_properties Thermal & Physicochemical Properties cluster_final_assessment Final Purity Assessment & Reporting Synthesis Synthesized (4-Aminophenyl)-methanol HCl Initial_Checks Initial Checks (Appearance, Solubility) Synthesis->Initial_Checks HPLC HPLC-UV/DAD (Quantitative Purity & Impurity Detection) Initial_Checks->HPLC Primary Analysis NMR ¹H and ¹³C NMR (Structural Confirmation & qNMR) Initial_Checks->NMR Structural Identity DSC DSC (Melting Point, Polymorphism) Initial_Checks->DSC Thermal Behavior TGA TGA (Residual Solvents, Water Content) Initial_Checks->TGA LC_MS LC-MS (Impurity Identification) HPLC->LC_MS Identify Unknowns Final_Purity Final Purity Calculation & Report HPLC->Final_Purity LC_MS->Final_Purity NMR->Final_Purity DSC->Final_Purity TGA->Final_Purity

Sources

Comparative

Comparative Performance Guide: Catalytic Synthesis of (4-Aminophenyl)-methanol Hydrochloride

Executive Summary (4-Aminophenyl)-methanol (also known as 4-aminobenzyl alcohol) is a pivotal intermediate in the synthesis of diverse pharmaceuticals, including drug-linkers for antibody-drug conjugates (ADCs). Its synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Aminophenyl)-methanol (also known as 4-aminobenzyl alcohol) is a pivotal intermediate in the synthesis of diverse pharmaceuticals, including drug-linkers for antibody-drug conjugates (ADCs). Its synthesis presents a classic chemoselectivity challenge: the molecule contains both an oxidizable amine/nitro precursor and a reducible benzylic alcohol prone to hydrogenolysis.

This guide objectively compares the two primary catalytic pathways for its synthesis:

  • Chemoselective Nitro Reduction of 4-nitrobenzyl alcohol (Heterogeneous Catalysis).

  • Ester Hydrogenation of methyl 4-aminobenzoate (Homogeneous Catalysis).

While Raney Nickel remains the industrial workhorse for the nitro-reduction route due to its cost-efficiency and selectivity, modern Ruthenium-Pincer complexes (e.g., Ru-MACHO®) offer a high-purity alternative via ester hydrogenation, avoiding stoichiometric waste associated with hydride reagents like LiAlH₄.

Critical Analysis of Synthetic Pathways

Pathway A: Chemoselective Nitro Reduction (The Standard)

Substrate: 4-Nitrobenzyl alcohol Target Transformation:


 (preserving 

)

The primary failure mode in this pathway is over-reduction (hydrogenolysis), where the benzylic hydroxyl group is cleaved to form p-toluidine.

CatalystPerformance VerdictTechnical Insight
Raney Nickel (Ra-Ni) Preferred High Selectivity. Ra-Ni is less active towards C-O bond hydrogenolysis than Palladium. When coupled with hydrazine hydrate as a hydrogen donor, it operates under mild conditions with minimal over-reduction.
Pd/C Risky Low Selectivity. Palladium is an excellent hydrogenolysis catalyst. Unless poisoned (e.g., with Pb, quinoline) or used with specific modifiers (ethylenediamine), it frequently cleaves the benzylic alcohol, yielding p-toluidine impurities that are difficult to separate.
Pt/C (Adams' Cat.) Problematic Polymerization Risk. While Platinum is less prone to hydrogenolysis than Palladium, literature suggests that p-aminobenzyl alcohol can polymerize on the Pt surface during reduction, leading to lower yields compared to the m-isomer.
Pathway B: Ester Hydrogenation (The Advanced Alternative)

Substrate: Methyl 4-aminobenzoate Target Transformation:


 (preserving 

)

Historically, this reduction required stoichiometric LiAlH₄, generating voluminous aluminum waste. Modern homogeneous catalysis allows for direct hydrogenation using molecular H₂.[1]

  • Catalyst: Ru-MACHO® (and related Ru-PNP pincer complexes).

  • Mechanism: Operates via an outer-sphere mechanism where the ligand participates in H₂ heterolysis. This tolerates the free amine on the substrate, which often poisons traditional heterogeneous catalysts.

  • Advantage: Extremely clean reaction profile; the only byproduct is methanol.

Visualizing the Chemoselectivity Challenge

The following diagram illustrates the competing pathways and the critical decision points for catalyst selection.

ReactionPathways cluster_legend Legend Start_Nitro 4-Nitrobenzyl Alcohol Target (4-Aminophenyl)-methanol Start_Nitro->Target Ra-Ni / N2H4 (Selective) Side_Toluidine p-Toluidine (Over-reduction) Start_Nitro->Side_Toluidine Pd/C, H2 (Hydrogenolysis) Side_Polymer Polymerized Product Start_Nitro->Side_Polymer Pt/C (Surface Reaction) Start_Ester Methyl 4-aminobenzoate Start_Ester->Target Ru-MACHO, H2 (Homogeneous) key Green Arrow: Preferred Pathway Red Dashed: Side Reaction Blue Arrow: Advanced Alternative

Caption: Comparative reaction pathways showing the selectivity advantage of Ra-Ni and Ru-MACHO over Pd/C and Pt/C.

Detailed Experimental Protocols

Protocol A: Raney Nickel / Hydrazine Reduction

Best for: Lab-scale synthesis without high-pressure equipment.

Safety Note: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or keep wet. Hydrazine hydrate is toxic and a suspected carcinogen.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer.

  • Dissolution: Dissolve 4-nitrobenzyl alcohol (15.3 g, 100 mmol) in Methanol (150 mL) .

  • Catalyst Addition: Add Raney Nickel (approx. 1.5 g wet slurry) carefully to the solution.

  • Reduction: Heat the mixture to 50°C . Add Hydrazine Hydrate (80%, 18 mL, ~300 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (N₂).

  • Reflux: Once addition is complete, heat to reflux (65-70°C ) for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove the catalyst (keep catalyst wet!). Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with brine (2 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Critical): Dissolve the crude oil in minimal ethanol. Add 4M HCl in Dioxane (or conc. HCl) dropwise at 0°C until precipitation is complete. Filter the white solid.

    • Why? The free base oxidizes/polymerizes rapidly. The HCl salt is stable for long-term storage.

Protocol B: Ru-MACHO Catalyzed Hydrogenation

Best for: High-purity requirements and avoiding hydrazine.

  • Setup: Stainless steel autoclave (e.g., Parr reactor).

  • Charge: Under Argon, load Methyl 4-aminobenzoate (10 mmol) , Ru-MACHO® (0.1 mol%) , and KOtBu (1.0 mol%) into the liner.

  • Solvent: Add anhydrous THF or Methanol (30 mL) .

  • Reaction: Seal reactor. Purge with H₂ (3x). Pressurize to 50 bar (725 psi) H₂. Heat to 80-100°C for 16 hours.

  • Workup: Cool and vent. Concentrate solvent. The residue is often high-purity product.

  • Salt Formation: Convert to HCl salt as described in Protocol A.

Comparative Data Summary

The following table summarizes expected performance based on optimized literature conditions.

MetricRaney Ni / HydrazinePd/C HydrogenationRu-MACHO Hydrogenation
Substrate 4-Nitrobenzyl alcohol4-Nitrobenzyl alcoholMethyl 4-aminobenzoate
Yield (Isolated) 85 - 93%60 - 75% (variable)90 - 96%
Chemoselectivity High (>95%)Low (Significant hydrogenolysis)Very High (>99%)
Reaction Time 2 - 4 Hours1 - 12 Hours12 - 24 Hours
Safety Profile Pyrophoric catalyst, Toxic reagentFlammable H₂, Pyrophoric catalystHigh Pressure H₂
Cost Efficiency High (Cheap metal)Moderate (Precious metal)Moderate (Low catalyst loading)
Scalability ExcellentGoodExcellent (Flow chemistry compatible)

Decision Tree for Catalyst Selection

Use this logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Select Synthesis Route Q1 Is High Pressure H2 Available? Start->Q1 Q2 Is Hydrazine usage restricted? Q1->Q2 No Route_Ester Route: Ester Hydrogenation Q1->Route_Ester Yes (Autoclave) Method_RaNi Method: Ra-Ni + Hydrazine (Protocol A) Q2->Method_RaNi No Method_Pd Method: Pd/C (en) poisoned (Only if Ra-Ni unavailable) Q2->Method_Pd Yes Route_Nitro Route: Nitro Reduction Method_Ru Method: Ru-MACHO + H2 (Protocol B) Route_Ester->Method_Ru

Caption: Logic flow for selecting the optimal catalytic strategy based on equipment and reagent constraints.

References

  • Reduction of 4-Nitrobenzyl Alcohol via Raney Nickel: Source: BenchChem Technical Guides. "Synthesis of 4-Aminobenzyl Alcohol."
  • Comparison of Catalysts for Nitro Reduction

    • Source: Common Organic Chemistry.[2] "Nitro Reduction - Common Conditions."

    • URL:[Link]

  • Homogeneous Hydrogenation of Esters (Ru-MACHO)

    • Source: Takasago International Corporation.[3][4] "Ru-MACHO®: A Novel Ruthenium Catalyst."[3]

    • URL:[Link]

  • Polymerization Risks of p-Aminobenzyl Alcohol

    • Source: ElectronicsAndBooks (Historical Archive of Adams' Catalyst).
    • URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminophenyl)-methanol hydrochloride
Reactant of Route 2
(4-Aminophenyl)-methanol hydrochloride
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